3-(3-Fluorophenyl)-5-methoxypyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYSJUKNVGXKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673399 | |
| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-48-3 | |
| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine
An In-Depth Technical Guide to the
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel biaryl and hetero-biaryl scaffolds is of paramount importance. These structural motifs are central to a vast array of biologically active molecules and functional materials. This guide provides a detailed, scientifically-grounded methodology for the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine, a compound of interest for its potential applications as a key intermediate in pharmaceutical and agrochemical development.
This document is structured to provide not just a protocol, but a comprehensive understanding of the synthetic strategy. We will delve into the rationale behind the selection of precursors, the intricacies of the core catalytic reaction, and the practical aspects of purification and characterization. The chosen synthetic pathway is designed for efficiency, reliability, and scalability, reflecting the standards required in a professional drug development environment. Our approach is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]
Retrosynthetic Analysis and Strategy
The most logical and efficient approach to constructing the C-C bond between the phenyl and pyridine rings in our target molecule is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic disconnection at this bond reveals two readily accessible precursors: a halogenated pyridine and an organoboron reagent.
Our strategy, therefore, involves the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with 3-fluorophenylboronic acid. This approach is favored due to the commercial availability of the boronic acid and a straightforward, high-yielding synthesis for the bromopyridine component.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Precursor 1: 3-Bromo-5-methoxypyridine
The synthesis of 3-bromo-5-methoxypyridine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-halogenated precursor. We have selected 3,5-dibromopyridine as the starting material due to its commercial availability and the differential reactivity of its halogen atoms, which can be exploited under controlled conditions.
Causality of Experimental Choices:
-
Reagent: Sodium methoxide, generated in situ from sodium metal and methanol or from commercially available sodium hydride and methanol, serves as a potent nucleophile.[2] The methoxide anion attacks the electron-deficient pyridine ring.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the sodium methoxide and the pyridine substrate, facilitating the reaction.[2]
-
Temperature: Heating the reaction to 70-80°C provides the necessary activation energy for the substitution to proceed at a practical rate.[2][3] This temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine
-
Preparation of Sodium Methoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium pellets (4.7 g, 0.20 mol) in portions to anhydrous methanol (180 mL) in a flask equipped with a reflux condenser. Control the rate of addition to maintain a manageable reaction. After all the sodium has reacted, evaporate the methanol under reduced pressure. The resulting white solid is sodium methoxide.[2]
-
Reaction Setup: To the flask containing the dry sodium methoxide, add anhydrous DMF (130 mL). Stir the suspension.[2]
-
Addition of Substrate: Add 3,5-dibromopyridine (32 g, 135 mmol) to the stirred suspension.[2]
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
Work-up: After completion, cool the mixture to room temperature and slowly pour it into an ice-water mixture (300 g). A precipitate will form.[2]
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the collected solid under reduced pressure to yield 3-bromo-5-methoxypyridine.[2]
Expected Outcome: This procedure typically yields the product as a white to pale yellow solid with a yield of approximately 60-65%.[2] The product can be characterized by its melting point (31-35 °C) and NMR spectroscopy.
Part 2: Precursor 2: 3-Fluorophenylboronic Acid
3-Fluorophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[4]
Key Attributes:
-
Stability and Handling: It is a stable, crystalline solid that is easy to handle under standard laboratory conditions.[4]
-
Reactivity: The boronic acid functionality allows for efficient transmetalation to the palladium catalyst in the Suzuki coupling cycle.[5] The fluorine substituent enhances the compound's electronic properties and can improve the metabolic stability and binding affinity of the final product in a drug discovery context.[4]
-
Availability: This reagent is widely available from commercial suppliers, obviating the need for its synthesis in this workflow.
| Property | Value | Source |
| Chemical Formula | C₆H₆BFO₂ | [6] |
| Molecular Weight | 139.92 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 768-35-4 | [6] |
Part 3: The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[7] The reaction proceeds via a catalytic cycle involving a palladium complex.
Mechanistic Overview
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxypyridine) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Optimization and Rationale for Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst System (Palladium Source and Ligand):
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Alternatively, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.
-
Ligand: The choice of ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[7][9] Triphenylphosphine (PPh₃) is a standard choice, but more specialized ligands like SPhos or XPhos can offer improved yields, especially with challenging substrates. For this synthesis, Pd(PPh₃)₄ is a reliable starting point.
-
-
Base: A base is essential to activate the boronic acid for transmetalation.[5][8] An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically effective and well-tolerated by many functional groups.[10]
-
Solvent: A two-phase solvent system is often employed. A solvent like 1,4-dioxane or toluene is used to dissolve the organic substrates and catalyst, while the aqueous base solution facilitates the activation of the boronic acid.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add 3-bromo-5-methoxypyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 10 mL per 1 g of the limiting reagent).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) under the inert atmosphere. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Part 4: Purification and Characterization
Post-reaction work-up and purification are critical to isolate the target compound in high purity.
Protocol: Work-up and Purification
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product.[13] Fractions containing the pure product (as determined by TLC) are combined and concentrated. Alternatively, recrystallization can be employed if the product is a solid.[12]
Characterization
The identity and purity of the final product, 3-(3-Fluorophenyl)-5-methoxypyridine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The spectra are expected to show characteristic signals for the substituted pyridine and fluorophenyl rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 204.08).
| Reagent/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 3-Bromo-5-methoxypyridine | 188.02 | 1.0 |
| 3-Fluorophenylboronic Acid | 139.92[6] | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0-3.0 |
| 3-(3-Fluorophenyl)-5-methoxypyridine | 203.21 | (Product) |
Conclusion
This guide outlines a robust and reproducible synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine. The strategy leverages a reliable nucleophilic aromatic substitution to prepare the key bromopyridine intermediate, followed by a highly efficient Suzuki-Miyaura cross-coupling reaction. The detailed protocols and rationale provided herein are intended to empower researchers and drug development professionals to confidently execute this synthesis and adapt it for related biaryl structures. The principles of catalyst selection, reaction optimization, and purification discussed are broadly applicable across the field of synthetic organic chemistry.
References
- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. Google Patents.
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. URL: [Link]
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Synthesis method of 3-bromo-5-methylpyridine. Patsnap. URL: [Link]
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Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. URL: [Link]
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5-[(3-Fluorophenyl)methoxy]pyridine-2-carbonitrile. PubChem. URL: [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. URL: [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. URL: [Link]
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3-Fluorophenylboronic acid. PubChem. URL: [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. URL: [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. URL: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. URL: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. URL: [Link]
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Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. URL: [Link]
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Organic Syntheses Procedure. Organic Syntheses. URL: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. URL: [Link]
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Previous methods of preparing biaryls from aryl iodides. ResearchGate. URL: [Link]
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Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. URL: [Link]
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A Technical Guide to the Predicted Biological Activity and Experimental Validation of 3-(3-Fluorophenyl)-5-methoxypyridine
Abstract
3-(3-Fluorophenyl)-5-methoxypyridine is a small molecule whose specific biological activities are not yet extensively documented in peer-reviewed literature. However, its chemical architecture, featuring a core phenylpyridine scaffold, a methoxy functional group, and a meta-substituted fluorophenyl ring, is present in a wide array of compounds with established pharmacological and agrochemical relevance. This guide provides a predictive analysis of the compound's potential biological activities by drawing parallels with structurally analogous molecules. We postulate that 3-(3-Fluorophenyl)-5-methoxypyridine may exhibit activity in oncology, neuroscience, and metabolic diseases. To transition from prediction to empirical evidence, this document furnishes detailed, self-validating experimental protocols for in vitro screening and cellular validation, designed for researchers in drug development. The proposed workflows serve as a robust framework for systematically characterizing the compound's bioactivity and elucidating its mechanism of action.
Introduction: Rationale for Investigation
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity to engage in a variety of biological interactions.[1] The combination of this heterocycle with a phenyl group creates the phenylpyridine scaffold, a privileged structure found in molecules with applications ranging from anticancer agents to herbicides.[2][3][4] The specific compound, 3-(3-Fluorophenyl)-5-methoxypyridine, integrates three key structural motifs that suggest a high potential for bioactivity:
-
The Phenylpyridine Core: Provides a rigid scaffold for presenting other functional groups and can participate in π-stacking and hydrophobic interactions within protein binding pockets.
-
The 3-Fluorophenyl Group: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. It can form critical hydrogen bonds or electrostatic interactions with protein targets, block metabolic oxidation at that position, and enhance binding affinity and membrane permeability. This moiety is found in inhibitors of kinases and G-protein coupled receptors (GPCRs).[5][6]
-
The 5-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a factor in pharmacokinetic profiles.
Given the absence of specific biological data for this compound, a predictive approach based on these structural alerts is the most logical starting point for its investigation. This guide outlines the primary predicted activities and provides the experimental means to validate them.
Physicochemical Properties
A foundational analysis of a compound's properties is crucial for designing relevant biological assays and anticipating its behavior.
| Property | Value | Source / Method |
| CAS Number | 1214364-48-3 | BLD Pharm[7] |
| Molecular Formula | C₁₂H₁₀FNO | BLD Pharm[7] |
| Molecular Weight | 203.21 g/mol | BLD Pharm[7] |
| Predicted LogP | 2.8 - 3.2 | Computational (e.g., ALOGPS) |
| Hazard Statements | H302, H315, H319, H335 | Supplier GHS Data[7] |
Predicted Biological Activities and Potential Targets
Based on a systematic review of public domain literature for compounds containing the phenylpyridine and 3-fluorophenyl motifs, we have identified three high-priority therapeutic areas for investigation.
Oncology: Kinase Inhibition
The phenylpyridine scaffold is a common feature in kinase inhibitors. Specifically, pyrazolo[3,4-b]pyridine derivatives have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Furthermore, compounds containing an N-(3-fluorophenyl) moiety have been successfully developed as potent and selective inhibitors of Aurora Kinase B (AURKB), another critical mitotic kinase.[5]
-
Hypothesis: 3-(3-Fluorophenyl)-5-methoxypyridine may function as an ATP-competitive or allosteric inhibitor of cell cycle kinases like CDK2 or Aurora kinases.
-
Potential Mechanism: Inhibition of these kinases would lead to cell cycle arrest, likely at the G1/S transition (for CDK2) or during mitosis (for AURKB), ultimately inducing apoptosis in rapidly dividing cancer cells.
Neuroscience: GPCR Modulation
Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) have been developed for treating neurological and psychiatric disorders. Recent work has identified that scaffolds containing a 3-fluorobenzamide moiety can serve as potent mGlu5 NAMs.[6] While our subject compound is not an amide, the 3-fluorophenyl group is a key pharmacophore for interaction within the allosteric binding site of the receptor.
-
Hypothesis: The compound may act as a negative or positive allosteric modulator of mGlu5.
-
Potential Mechanism: By binding to an allosteric site on the mGlu5 receptor, the compound could modulate the receptor's response to its endogenous ligand, glutamate. This can dampen or enhance glutamatergic signaling, a pathway implicated in numerous CNS disorders.[6]
Metabolic Disease: Enzyme Inhibition
Phenylpyridine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP4), a key therapeutic target for type 2 diabetes.[8] These inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion.
-
Hypothesis: The compound could act as an inhibitor of DPP4.
-
Potential Mechanism: Competitive inhibition of the DPP4 enzyme would increase circulating levels of GLP-1 and GIP, leading to improved glycemic control.
Experimental Validation Strategies
A tiered, systematic approach is recommended to efficiently screen for the predicted activities and validate any positive results. The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.
Tier 1: Primary In Vitro Target Screening
The initial step is to perform direct biochemical or functional assays against the highest-priority predicted targets.
This protocol uses a commercially available system (e.g., ADP-Glo™, Promega) to quantify kinase activity by measuring ADP production.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Fluorophenyl)-5-methoxypyridine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction:
-
In a white, 384-well plate, add 1 µL of the compound dilution series. Include wells with DMSO only (negative control) and a known CDK2 inhibitor like Ribociclib (positive control).[3]
-
Add 2 µL of a solution containing recombinant CDK2/Cyclin E1 enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate (e.g., RB protein fragment) and ATP at its Km concentration.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to % inhibition relative to controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
This protocol measures the ability of the compound to inhibit intracellular calcium release triggered by a receptor agonist in a cell line stably expressing mGlu5 (e.g., HEK293-mGlu5).
Methodology:
-
Cell Plating: Seed HEK293-mGlu5 cells into a black, clear-bottom 384-well plate at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 60 minutes at 37°C.
-
Compound Addition:
-
Wash the cells gently with assay buffer.
-
Using a fluorescence plate reader equipped with liquid handling (e.g., FLIPR®), add the compound dilution series to the plate. Incubate for 15-30 minutes. Include wells with buffer only (negative control) and a known mGlu5 NAM (positive control).
-
-
Agonist Challenge & Data Acquisition:
-
Add a solution of the mGlu5 agonist Quisqualate at its EC₈₀ concentration.
-
Immediately begin measuring fluorescence intensity every second for at least 120 seconds.
-
-
Analysis: Calculate the peak fluorescence response for each well. Determine the % inhibition caused by the compound at each concentration and calculate the IC₅₀ value.
Tier 2: Cellular Anti-Proliferative Assay
If the compound shows activity in the CDK2 assay, the next logical step is to determine if this translates to anti-proliferative effects in cancer cells.
This protocol assesses the compound's effect on the viability of relevant cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast).[3]
Methodology:
-
Cell Plating: Seed HCT-116 and MCF-7 cells in separate 96-well plates at 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add the compound dilution series (prepared in culture medium) to the cells. Include DMSO vehicle controls. Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment (using CellTiter-Glo®, Promega):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent directly to each well in an amount equal to the culture volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Normalize the data to vehicle controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Visualization of Key Pathways and Workflows
Visual diagrams are essential for conceptualizing the experimental logic and potential mechanisms of action.
General Screening Workflow
This diagram outlines the tiered approach to characterizing the compound's bioactivity.
Caption: Tiered screening workflow for 3-(3-Fluorophenyl)-5-methoxypyridine.
Predicted CDK2 Inhibition Pathway
This diagram illustrates the potential mechanism of action if the compound inhibits the CDK2 pathway.
Caption: Predicted inhibition of the CDK2-pRB-E2F signaling axis.
Conclusion and Future Directions
3-(3-Fluorophenyl)-5-methoxypyridine represents a compelling chemical entity for biological investigation due to its structural similarity to known bioactive molecules. The predictive framework outlined in this guide suggests that its most promising potential lies in oncology, specifically through the inhibition of cell cycle kinases. The provided experimental protocols offer a clear and efficient path to test this primary hypothesis, as well as secondary predictions in neuroscience and metabolic disease.
Should initial screening yield a potent and selective "hit," subsequent research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
In Vivo Efficacy: Testing the compound in relevant animal models of disease.
This document serves as a foundational roadmap for any research team aiming to unlock the therapeutic potential of 3-(3-Fluorophenyl)-5-methoxypyridine.
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link]
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Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related to OH. (Date not available). ResearchGate. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025). PubMed Central. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (Date not available). MDPI. [Link]
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- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1214364-48-3|3-(3-Fluorophenyl)-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Discovery and Development of Fluorinated Pyridines
The following technical guide details the discovery, physicochemical rationale, and synthetic development of fluorinated pyridine compounds.
Executive Summary
The incorporation of fluorine into the pyridine scaffold represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. The fluoropyridine moiety is not merely a structural decoration; it acts as a functional bioisostere that fundamentally alters the electronic landscape of the heterocycle.
This guide addresses the two primary challenges in this field:
-
Physicochemical Control: How fluorination modulates basicity (
) and lipophilicity ( ) to optimize pharmacokinetics. -
Synthetic Access: Overcoming the inherent electron-deficiency of pyridine to install the highly electronegative fluorine atom, moving from industrial "Halex" processes to late-stage silver-mediated functionalization.
The Physicochemical Rationale
The pyridine ring is ubiquitous in bioactive molecules, but it often suffers from rapid oxidative metabolism and non-specific binding due to its basic nitrogen. Fluorination addresses these liabilities via the Inductive Effect (-I) .
Basicity Modulation ( Shift)
The high electronegativity of fluorine pulls electron density from the ring, significantly reducing the electron availability at the pyridinic nitrogen. This is critical for preventing lysosomal trapping (which occurs with highly basic amines) and improving membrane permeability.
Table 1: Impact of Fluorination on Pyridine Basicity and Lipophilicity
| Compound | Structure | Effect | |||
| Pyridine | 5.23 | Ref | 0.65 | Baseline | |
| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 0.84 | Moderate basicity reduction; metabolic blocking at C3. |
| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | Drastic basicity reduction; N-lone pair effectively deactivated. |
| 2,6-Difluoropyridine | 2,6- | ~ -2.5 | -7.73 | 1.45 | Non-basic; behaves like a neutral arene. |
Data Source: Calculated and experimental values derived from standard physicochemical databases [1].
The "Fluorine Scan" in Drug Discovery
Replacing a hydrogen (Van der Waals radius
Synthetic Strategies: From Scale-Up to Late-Stage
The synthesis of fluoropyridines is bifurcated into two distinct methodologies based on the stage of development.
Method A: The Halex Reaction (Industrial Scale)
Best for: Early-stage building blocks, kilogram-scale production.
Mechanism: Nucleophilic Aromatic Substitution (
Pyridine is electron-deficient, making it susceptible to nucleophilic attack.[3] However, fluoride is a poor nucleophile in organic solvents due to tight solvation. The Halex (Halogen Exchange) process solves this by using anhydrous conditions and phase-transfer catalysis.
Method B: Silver-Mediated Radical Fluorination (Late-Stage)
Best for: Medicinal chemistry, functionalizing complex scaffolds. Mechanism: Ag(II)-mediated radical addition.
Traditional
Synthetic Decision Matrix
The following logic gate determines the optimal synthetic route:
Figure 1: Decision matrix for selecting fluorination methodology based on substrate electronics and development phase.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and re-dry reagents.
Protocol 1: Classical Halex Reaction ( )
Target: Conversion of 2-chloropyridine to 2-fluoropyridine.
Critical Parameter: Water content must be
Reagents:
-
Substrate: 2-Chloropyridine (1.0 eq)
-
Fluoride Source: Spray-dried Potassium Fluoride (KF) (2.0 eq)
-
Solvent: Anhydrous DMSO or Sulfolane
-
Catalyst: Tetraphenylphosphonium bromide (
) (0.05 eq) or 18-Crown-6.
Step-by-Step:
-
Drying (Crucial): Dry KF in a vacuum oven at
for 24 hours. Pulverize to a fine powder under Argon. -
Setup: In a flame-dried pressure vessel, combine KF, catalyst, and substrate. Add DMSO via syringe.
-
Reaction: Seal and heat to
for 12 hours.-
Validation: Monitor via GC-MS. Conversion should exceed 80%.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (to precipitate salts). Filter through a Celite pad.
-
Purification: Distillation is preferred for simple fluoropyridines due to volatility.
Protocol 2: Late-Stage C-H Fluorination (Ag-Mediated)
Target: Direct C2-fluorination of a complex pyridine scaffold. Mechanism: Radical addition-elimination via Ag(II).
Reagents:
-
Substrate: Substituted Pyridine (1.0 eq)[4]
-
Reagent: Silver(II) Fluoride (
) (3.0 eq)[4] -
Solvent: Anhydrous Acetonitrile (MeCN)[4]
Step-by-Step:
-
Handling:
is moisture sensitive and a strong oxidant.[5] Weigh in a glovebox or rapid-transfer in a desiccated hood. It should be a black crystalline solid.[4][5] If it is brown/yellow, it has decomposed to AgF. -
Reaction: Charge a vial with the pyridine substrate and MeCN. Add
in one portion.[4]-
Observation: The mixture will turn dark immediately.
-
-
Conditions: Stir at Room Temperature for 1-2 hours.
-
Note: Unlike Halex, heating is detrimental.
-
-
Quench: Pour mixture into saturated aqueous
. Extract with EtOAc.[5] -
Purification: Flash column chromatography.
Mechanistic Visualization (Ag-Mediated):
Figure 2: Simplified mechanism of Ag(II)-mediated fluorination. The reaction proceeds via coordination of Ag to Nitrogen, followed by radical fluorine transfer.
Case Study: Piflufolastat F 18 (PET Imaging)
Context: The development of Positron Emission Tomography (PET) tracers exemplifies the critical nature of fluoropyridine synthesis.
-
Drug: Piflufolastat F 18 (Pylarify®).[6]
-
Application: Prostate-Specific Membrane Antigen (PSMA) imaging.[6]
-
Chemistry: The molecule contains a 6-fluoronicotinic acid moiety.
-
Development Insight: The introduction of the
isotope must occur in the final step due to the short half-life of fluorine-18 (110 minutes). -
Protocol Adaptation: Standard Halex is too slow. Instead, precursors with leaving groups like trimethylammonium salts (
) or iodonium salts are used to facilitate rapid nucleophilic substitution with under mild conditions, often automated in a "hot cell" [3].
References
-
PubChem Database. (2025).[7] 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013).[8] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[8] [Link]
-
FDA Label. (2021). PYLARIFY (piflufolastat F 18) injection. U.S. Food and Drug Administration.[6][9] [Link]
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Precision Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine via Suzuki-Miyaura Cross-Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine , a privileged biaryl scaffold in medicinal chemistry. Utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxypyridine and 3-fluorophenylboronic acid , this method prioritizes chemoselectivity and operational simplicity. The guide includes a self-validating workflow, mechanistic insights into catalyst selection, and a comprehensive troubleshooting matrix for high-throughput optimization.
Introduction & Retrosynthetic Logic
The 3,5-disubstituted pyridine motif is a critical pharmacophore found in numerous bioactive compounds, acting as a bioisostere for 1,3-disubstituted benzenes while offering improved aqueous solubility and metabolic stability.[1] The target molecule, 3-(3-Fluorophenyl)-5-methoxypyridine, combines an electron-rich methoxy group with an electron-withdrawing fluorophenyl ring, creating a unique electronic push-pull system often utilized to tune pKa and lipophilicity in kinase inhibitors.
Retrosynthetic Analysis: The disconnection is made at the C3-C1' biaryl bond. We select 3-bromo-5-methoxypyridine as the electrophile and 3-fluorophenylboronic acid as the nucleophile.
-
Why this direction? Pyridyl boronates are notoriously unstable (prone to protodeboronation) and difficult to purify. Pyridyl halides, conversely, are stable and commercially abundant.[1] 3-Bromo-5-methoxypyridine is preferred over the chloride (less reactive) or iodide (often less stable/more expensive).
Figure 1: Retrosynthetic Strategy
Caption: Retrosynthetic disconnection prioritizing the stable pyridyl halide electrophile.
Reaction Design & Optimization
Catalyst System: The Case for Pd(dppf)Cl₂
While Pd(PPh₃)₄ is a classic choice, it is air-sensitive and prone to "ligand peeling" (oxidation of phosphines). For heteroaryl couplings, we employ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·DCM) .
-
Mechanistic Advantage: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—often the rate-determining step in sterically demanding or electron-rich biaryl formation.
-
Robustness: It is air-stable, allowing for easier weighing and handling on the benchtop before degassing.
Base & Solvent Architecture
-
Base: Potassium Phosphate Tribasic (K₃PO₄) is superior to Na₂CO₃ for nitrogen-containing heterocycles. Carbonate bases can sometimes lead to solubility issues or stalled transmetalation in electron-deficient systems.
-
Solvent: 1,4-Dioxane/Water (4:1) .[2][3] The water is non-negotiable; it dissolves the inorganic base, facilitating the formation of the reactive hydroxo-palladium species or the boronate "ate" complex required for transmetalation.
Detailed Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 3-Bromo-5-methoxypyridine | Electrophile | 1.0 | 188.02 | 188 mg (1.0 mmol) |
| 3-Fluorophenylboronic acid | Nucleophile | 1.2 | 139.92 | 168 mg (1.2 mmol) |
| Pd(dppf)Cl₂·DCM | Catalyst | 0.05 | 816.64 | 41 mg (0.05 mmol) |
| K₃PO₄ (Tribasic) | Base | 3.0 | 212.27 | 637 mg (3.0 mmol) |
| 1,4-Dioxane | Solvent | - | - | 8.0 mL |
| Water (Deionized) | Co-Solvent | - | - | 2.0 mL |
Step-by-Step Procedure
Phase 1: Setup & Degassing (Critical for Active Catalyst)
-
Vessel Prep: Oven-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar.
-
Solvent Degassing: In a separate beaker, combine 1,4-dioxane (8 mL) and water (2 mL). Sparge with a stream of nitrogen or argon gas for 15 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the cycle.[1]
-
Reagent Addition: Add the aryl halide, boronic acid, and base (K₃PO₄) to the reaction vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.
-
Solvent Transfer: Transfer the degassed solvent mixture to the reaction vessel via syringe under an inert atmosphere. Seal the vessel with a septum/cap.[4]
Phase 2: Reaction & Monitoring 6. Inert Purge: Evacuate the headspace and backfill with nitrogen (3 cycles) using a balloon or manifold. 7. Heating: Heat the mixture to 90°C in an oil bath or heating block.
- Visual Check: The reaction should turn from an orange suspension to a dark black/brown mixture within 30 minutes, indicating active Pd(0) generation.[1]
- Monitoring: Check by TLC or LCMS after 2 hours.
- TLC Eluent:[1] 20% Ethyl Acetate in Hexanes.
- Observation: Starting bromide (Rf ~0.6) should disappear; Product (Rf ~0.4, UV active, often fluorescent) will appear.[1]
Phase 3: Workup & Purification 9. Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (20 mL). 10. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
- Note: Pyridines can be sticky; ensure thorough extraction.
- Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
- Concentration: Evaporate solvent under reduced pressure to yield a crude dark oil/solid.
- Chromatography: Purify via flash column chromatography (Silica gel).
- Gradient: 0% to 30% EtOAc in Hexanes.
- Yield Expectation: 75-90% (White to off-white solid).
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the Suzuki coupling process.
Analytical Validation
Expected Data for 3-(3-Fluorophenyl)-5-methoxypyridine:
-
1H NMR (400 MHz, CDCl₃):
-
LCMS:
-
ESI (+) m/z calculated for C₁₂H₁₀FNO [M+H]⁺: 204.08. Found: 204.1.
-
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Switch to a fresh bottle of Pd(dppf)Cl₂. |
| Protodeboronation (Ar-H) | Boronic acid hydrolysis | Reduce water ratio (use 9:1 Dioxane/H2O). Lower temp to 80°C. Switch base to K₂CO₃. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid | Strictly exclude O₂. Add reagents before solvent to minimize local concentration spikes. |
| "Sticky" Product | Pyridine coordination to Pd | Add a "scavenger" step: Stir crude with functionalized silica (e.g., Thiol-silica) or wash with dilute EDTA solution. |
Safety & Handling
-
Pyridine Derivatives: Often malodorous and potential irritants. Handle in a fume hood.
-
Palladium Waste: Collect all aqueous and solid waste in heavy metal disposal containers.
-
Pressure: Heating closed vessels to 90°C generates pressure. Use rated pressure vials or secure standard glassware with Keck clips and a blast shield.
References
-
Original Suzuki-Miyaura Protocol: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Catalyst Selection for Heterocycles: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Base Effects in Suzuki Coupling: Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.[1] Link
-
Product Characterization (Analogous Spectra): Sigma-Aldrich.[5] (n.d.). 3-Bromo-5-methoxypyridine Product Sheet. Link
-
Boronic Acid Stability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Purification of 3-(3-Fluorophenyl)-5-methoxypyridine via Column Chromatography
Abstract & Scope
This technical note details the purification strategy for 3-(3-Fluorophenyl)-5-methoxypyridine , a representative biaryl pyridine intermediate often synthesized via Suzuki-Miyaura cross-coupling. The presence of the basic pyridine nitrogen, combined with the lipophilic fluorophenyl group and the electron-donating methoxy substituent, creates a unique separation challenge. Standard silica gel chromatography often results in peak tailing and yield loss due to irreversible adsorption.
This guide provides a self-validating protocol using mobile phase modifiers and specific stationary phase interactions to achieve >98% purity. It addresses the suppression of silanol interactions and the removal of common Suzuki coupling impurities (protodeboronation byproducts and phosphine oxides).
Chemical Context & Separation Challenges
The Molecule[1]
-
Compound: 3-(3-Fluorophenyl)-5-methoxypyridine
-
Structural Features:
-
Pyridine Core: Basic nitrogen (pKa ~5.2) susceptible to protonation by acidic silanols.
-
3-Fluorophenyl: Increases lipophilicity (
increase) but introduces a dipole. -
5-Methoxy: Moderately polar, electron-donating group (EDG).
-
The Problem: The "Silanol Effect"
In standard normal-phase chromatography, the acidic silanol groups (
-
Peak Tailing: Asymmetrical elution profiles.
-
Co-elution: Tailing product overlaps with impurities.
-
Mass Loss: Irreversible binding to the column head.
Pre-Purification Analysis (Self-Validating System)
Before committing the bulk crude material, perform the following Diagnostic TLC Strategy to validate the mobile phase.
Protocol: The "Amine Shift" Test
-
Prepare Two TLC Chambers:
-
System A: 30% Ethyl Acetate in Hexanes (Standard).
-
System B: 30% Ethyl Acetate in Hexanes + 1% Triethylamine (TEA) .
-
-
Spotting: Spot the crude reaction mixture, the halogenated starting material (3-bromo-5-methoxypyridine), and the boronic acid.
-
Development & Analysis:
-
Compare the
and spot shape of the product.[1] -
Success Criteria: In System B, the product spot should be compact (non-streaking) and show a slightly higher
than in System A. If streaking persists in System B, increase TEA to 2% or switch to DCM/MeOH/NH4OH (95:4:1).
-
Data Summary: Expected Behavior
| Component | Approx.[1][2][3] Polarity | ||
| Product | Moderate | 0.25 (Streaking) | 0.35 (Compact) |
| Protodeboronation Byproduct (1-Fluorobenzene derivative) | Non-polar | > 0.80 | > 0.85 |
| Phosphine Oxide (Ligand impurity) | Very Polar | < 0.10 | < 0.10 |
| Starting Bromide | Moderate-Nonpolar | 0.45 | 0.50 |
Purification Workflow Visualization
The following diagram illustrates the decision logic for purifying basic heterocycles.
Figure 1: Decision matrix for the purification of basic pyridine derivatives. The "Amine-Modified" route is the default for this compound class.
Detailed Experimental Protocol
Stationary Phase & Column Preparation
-
Stationary Phase: High-purity spherical silica gel (40–63 µm). Irregular silica is acceptable but requires lower flow rates.
-
Column Pre-treatment (Crucial Step):
-
Pack the column with silica.
-
Flush with 3 column volumes (CV) of the mobile phase containing the modifier (e.g., Hexanes/EtOAc + 1% TEA).
-
Mechanism: This "neutralizes" the column before the sample touches it, ensuring the first interaction is adsorption, not protonation.
-
Sample Loading (Dry Loading)
Direct liquid injection of pyridines in DCM often leads to band broadening due to "viscous fingering" and solvent strength mismatch. Dry loading is mandatory for high resolution.
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add silica gel (ratio: 2g silica per 1g crude).
-
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Load this powder on top of the pre-equilibrated column.
Mobile Phase Gradient
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA).
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).
-
Note: TEA is volatile and easily removed during concentration.
Gradient Table:
| Time (CV) | % Solvent B | Purpose |
|---|---|---|
| 0–2 | 0% | Elute non-polar fluorobenzenes (deboronated byproduct) |
| 2–5 | 0% → 10% | Elute remaining starting bromide |
| 5–12 | 10% → 30% | Elute Product (Target) |
| 12–15 | 30% → 100% | Flush polar phosphine oxides/catalyst residues |
Workup of Fractions
-
Identify product fractions via TLC (UV 254 nm). The 3-fluorophenyl group provides strong UV absorption.
-
Pool fractions.
-
Important: The pooled fractions contain TEA. To remove it:
Mechanistic Visualization: Silanol Suppression
Understanding the interaction at the molecular level ensures the operator adheres to the "Pre-treatment" step.
Figure 2: Competitive inhibition mechanism. TEA (Green) preferentially binds to acidic silanol sites, preventing the target pyridine (Blue) from becoming "stuck" or tailing.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Product stays at baseline | Mobile phase too weak or silica too acidic. | Switch to DCM/MeOH (95:5) + 1% |
| Co-elution with Boronic Acid | Incomplete coupling or excess reagent. | Wash the organic crude before column with 1M NaOH. Boronic acids form water-soluble boronate salts; the product remains in organic. |
| "Ghost" Peaks | Decomposition on column. | Ensure the column is not left to stand. Pyridines can N-oxidize on silica over long periods. Run column immediately after loading. |
| Poor Recovery | Product precipitating on column. | Check solubility in Hex/EtOAc. If poor, use the DCM/MeOH route described above. |
References
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
Sources
A Multi-technique Approach for the Comprehensive Characterization of 3-(3-Fluorophenyl)-5-methoxypyridine
An Application Note from the Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(3-Fluorophenyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We present an integrated strategy employing spectroscopic and chromatographic techniques to unequivocally confirm the compound's identity, purity, and integrity. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Imperative for Rigorous Characterization
The identity, purity, and stability of any chemical entity intended for pharmaceutical use must be rigorously established to ensure safety and efficacy. 3-(3-Fluorophenyl)-5-methoxypyridine, as a heterocyclic building block, possesses distinct structural features—a fluorinated phenyl ring and a methoxylated pyridine core—that necessitate a multi-faceted analytical approach. The presence of fluorine and nitrogen atoms, along with the specific substitution pattern, dictates the selection of analytical techniques and informs the interpretation of the resulting data.
This guide moves beyond a simple listing of procedures. It explains the causality behind the selection of each method and parameter, ensuring that the analytical workflow is not only robust but also scientifically sound. Each protocol is designed to be a self-validating system, incorporating system suitability and validation checks to ensure trustworthy and reproducible results.
Overall Characterization Strategy
A comprehensive characterization workflow involves a logical sequence of analyses, starting with the confirmation of the molecular structure and proceeding to the quantitative assessment of purity and impurities. The strategy outlined below ensures that all critical quality attributes of the compound are thoroughly evaluated.
Caption: Integrated workflow for the characterization of 3-(3-Fluorophenyl)-5-methoxypyridine.
Part I: Structural Elucidation and Identity Confirmation
The primary objective of this phase is to unequivocally confirm that the synthesized molecule is indeed 3-(3-Fluorophenyl)-5-methoxypyridine. This is achieved by probing the molecular structure using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR probes the carbon skeleton, while ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom, a key structural feature of the target compound.[5] The choice of solvent (e.g., DMSO-d₆) is critical, as it must fully dissolve the analyte without interfering with its signals.[6]
Predicted Spectral Features: Based on the structure, the following key signals are anticipated:
-
¹H NMR: Distinct aromatic protons on both the pyridine and fluorophenyl rings, with characteristic splitting patterns (doublets, triplets, etc.) influenced by their neighbors and the fluorine atom. A singlet corresponding to the methoxy (-OCH₃) protons is expected around 3.8-4.0 ppm.[7][8]
-
¹³C NMR: Resonances for each unique carbon atom. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.[9][10][11]
-
¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring, providing definitive evidence of its presence.[5][7]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 12 ppm.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range should be appropriate for aromatic fluorine compounds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
| Data Interpretation Summary (Predicted) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ¹⁹F NMR (DMSO-d₆) |
| Chemical Shift (δ, ppm) | Aromatic region (7.0-8.5 ppm), Methoxy singlet (~3.9 ppm) | Aromatic region (110-165 ppm), Methoxy carbon (~55 ppm) | Single resonance, typical for aryl-F |
| Multiplicity | Doublets, Triplets, Multiplets, Singlet | Singlets (decoupled), Doublets (coupled) | Singlet (decoupled) |
| Integration | Proportional to the number of protons | N/A | N/A |
| Key Couplings | J(H,H) and J(H,F) couplings | J(C,F) couplings | N/A |
Mass Spectrometry (MS)
Expertise & Rationale: MS is employed to determine the molecular weight of the analyte, providing a fundamental check of its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for thermally stable and volatile compounds, offering both separation and identification.[12][13] The electron ionization (EI) mode will generate a parent molecular ion (M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint for the molecule.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: A standard GC-MS system with an EI source.
-
GC Conditions:
-
Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Examine the mass spectrum for the molecular ion peak (M⁺). For C₁₂H₁₀FNO, the exact mass is 203.0746 g/mol . The nominal mass will be 203.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] By measuring the absorption of infrared radiation, we can confirm the presence of key structural components like the C-F bond, the C-O ether linkage, and the aromatic rings.[15][16][17]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-500 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Characteristic FTIR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H Stretch | 3100-3000 | C-H stretch |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | C-H stretch |
| Aromatic C=C Stretch | 1600-1450 | Ring stretching |
| C-F Stretch | 1250-1000 | C-F stretch |
| Aryl Ether C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | C-O stretch |
Part II: Purity Determination and Assay
Once identity is confirmed, the focus shifts to quantifying the purity of the compound and identifying any potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[18][19] A C18 (octadecylsilyl) stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation efficiency. A UV detector is used because the aromatic rings in the molecule provide strong chromophores. The method must be validated to demonstrate it is fit for its intended purpose.[1][3][20]
Caption: HPLC method validation workflow based on ICH Q2(R2) guidelines.
Protocol: HPLC Purity and Assay
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve the reference standard in diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Sample: Prepare the sample to be tested at the same concentration as the standard.
-
-
Instrumentation and Conditions:
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The results must meet the criteria defined in pharmacopeias like the USP.[21][22][23]
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Quantify the sample against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Method Validation Summary: The method should be validated according to ICH Q2(R2) guidelines.[1][20]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from impurities. | Ensures the method measures only the analyte.[20] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms proportional response to concentration.[19][24] |
| Accuracy | 98.0% - 102.0% recovery | Measures closeness of results to the true value.[19] |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates method consistency.[19] |
| LOD & LOQ | Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest detectable and quantifiable levels.[24][25] |
Part III: Elemental Composition Confirmation
Elemental Analysis (CHN+F)
Expertise & Rationale: Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements.[26] This is a fundamental technique that provides orthogonal confirmation of the compound's composition, complementing the data from mass spectrometry. For this molecule, analysis for Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F) is required. Halogen analysis often requires specific combustion or digestion methods.[27][28][29]
Protocol: General Procedure for Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the highly purified compound is required. The sample must be thoroughly dried to remove any residual solvent or water.
-
Instrumentation: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detectors. Fluorine is typically determined by a separate method, such as ion chromatography after combustion and absorption.
-
Data Analysis: The experimentally determined weight percentages of each element are compared to the theoretical values calculated from the molecular formula C₁₂H₁₀FNO.
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 70.92% | ± 0.4% |
| Hydrogen (H) | 4.96% | ± 0.4% |
| Nitrogen (N) | 6.89% | ± 0.4% |
| Fluorine (F) | 9.35% | ± 0.4% |
Conclusion
The analytical strategy detailed in this application note provides a robust framework for the complete characterization of 3-(3-Fluorophenyl)-5-methoxypyridine. By integrating spectroscopic and chromatographic techniques, this multi-faceted approach ensures the unequivocal confirmation of the compound's identity, purity, and elemental composition. Adherence to these protocols and the principles of method validation will generate a comprehensive data package suitable for regulatory submissions and will guarantee the quality and consistency of the material for its intended use in research and development.
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Agova, N. et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Anonymous. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (n.d.).
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- RSC Publishing. (n.d.). Analytical Methods.
- PubMed. (2024).
- GOV.UK. (2021). Pyridine slides for discussion.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- AMSbiopharma. (2025).
- Anonymous. (n.d.).
- ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.
- ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on A F-Sn samples with different....
- ICH. (2023).
- Anonymous. (2010).
- US Pharmacopeia (USP). (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- UNODC. (n.d.).
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (2025).
- Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
- ALS Global. (n.d.). Halogen analysis.
- ACS Publications. (n.d.).
- Anonymous. (2025).
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97 50720-12-2.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Anonymous. (n.d.).
- Anonymous. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Vandana Publications. (2025).
- PubMed Central. (2023).
- ACS Publications. (2026).
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
- Sci-Hub. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts.
- Agilent. (n.d.).
- EOLSS. (n.d.). ELEMENTAL ANALYSIS.
- Anonymous. (n.d.). Element analysis.
- Scribd. (n.d.).
- ChemicalBook. (n.d.). 3-METHYL-5-PHENYLPYRIDINE(10477-94-8) 13C NMR spectrum.
- MDPI. (2019).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]
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- 25. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Experimental protocol for evaluating the anticancer activity of pyridine derivatives
Introduction: The Pyridine Advantage
The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs. In oncology, it serves as a critical pharmacophore in blockbuster kinase inhibitors like Sorafenib (VEGFR/PDGFR inhibitor) and Crizotinib (ALK inhibitor). Its ability to act as a hydrogen bond acceptor, modulate solubility, and serve as a bioisostere for phenyl rings makes it indispensable.
However, the evaluation of pyridine derivatives presents specific challenges. Their basic nitrogen can induce pH-dependent solubility issues, and certain redox-active derivatives may interfere with standard tetrazolium-based assays (MTT). This guide provides a robust, self-validating workflow designed to eliminate false positives and pinpoint the mechanism of action (MoA).
Experimental Workflow Overview
The following diagram illustrates the logical flow from compound solubilization to target validation.
Figure 1: Step-wise evaluation pipeline ensuring compound stability and assay validity before advanced mechanistic studies.
Phase I: Compound Preparation & Solubility
Rationale: Pyridine derivatives are weak bases (pKa ~5.2). In cell culture media (pH 7.4), they exist largely in the unprotonated form, which may limit solubility compared to their salt forms.
Protocol: Stock Solution Preparation
-
Solvent: Dissolve the solid compound in 100% sterile DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock .
-
Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in cell culture media immediately before use.
-
Critical Check: Ensure the final DMSO concentration is < 0.5% (v/v) (ideally < 0.1%) to prevent solvent cytotoxicity.
-
Visual Inspection: Check for precipitation (turbidity) under a microscope upon dilution in media. If precipitation occurs, the IC50 data will be invalid.
-
Phase II: Cytotoxicity Screening (The "Dual-Assay" Approach)
Expert Insight: While MTT is the gold standard, pyridine derivatives possessing specific functional groups (e.g., hydrazones, thiols) can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals. We mandate a cross-validation using the SRB assay.
Protocol A: MTT Assay (Metabolic Activity)[1]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
-
Cells: Seed 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.
-
Treatment: Add serial dilutions of the pyridine derivative (0.1 µM – 100 µM) for 48h or 72h.
-
Reagent: Add MTT (5 mg/mL in PBS) at 10% of culture volume. Incubate 3–4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Read: Absorbance at 570 nm.[1]
Protocol B: SRB Assay (Total Protein - Validation)
-
Principle: Sulforhodamine B (SRB) binds stoichiometrically to proteins under acidic conditions. It is independent of mitochondrial function and redox interference.
-
Fixation: After drug treatment, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Wash: Wash 4x with tap water and air dry.
-
Stain: Add 0.4% SRB (in 1% acetic acid) for 30 min.
-
Wash: Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).
-
Read: Absorbance at 510 nm.
Data Analysis:
Calculate % Cell Viability using the formula:
Phase III: Mechanistic Profiling (Flow Cytometry)
Once cytotoxicity is confirmed, determine how the cells die. Pyridine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway.
Protocol: Annexin V-FITC / PI Apoptosis Assay
Mechanism: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[2][3][4] Annexin V binds PS in a Ca2+-dependent manner.[2][3] Propidium Iodide (PI) stains necrotic cells with permeabilized membranes.
-
Seeding: Seed
cells/well in 6-well plates. Treat with IC50 concentration for 24h. -
Harvest: Trypsinize cells (include floating dead cells from supernatant).
-
Wash: Wash 2x with cold PBS.
-
Resuspend: Resuspend in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). Note: Ca2+ is essential for Annexin binding.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in the dark.
-
Analyze: Run on flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
Interpretation Logic (Visualized)
Figure 2: Quadrant logic for interpreting Flow Cytometry data. A shift from Q3 to Q4 indicates early apoptosis, a hallmark of effective pyridine-based drugs.
Phase IV: Target Validation (Kinase Inhibition)
Many pyridine derivatives function as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR-2).
Protocol: In Vitro Kinase Assay (ADP-Glo™ or Similar)
-
Reaction Mix: Combine Recombinant Kinase (e.g., EGFR) + Substrate (Poly Glu:Tyr) + ATP + Pyridine Derivative in kinase buffer.
-
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase reaction).
-
Read: Luminescence.
-
Result: A decrease in luminescence compared to the vehicle control indicates kinase inhibition.
Summary of Data Presentation
Organize your final report using the following table structure to ensure clarity for drug development review boards.
| Experiment | Metric | Successful Candidate Criteria |
| Solubility | Turbidity | Clear solution at 100 µM in media (<0.5% DMSO) |
| MTT Assay | IC50 | < 10 µM (Potent); < 1 µM (Highly Potent) |
| SRB Assay | IC50 | Within ±15% of MTT IC50 (Validates no interference) |
| Selectivity | SI Index | IC50 (Normal Cells) / IC50 (Cancer) > 5.0 |
| Apoptosis | % Population | Significant shift to Q4 (Early Apoptosis) vs Control |
References
-
FDA Approved Drugs: "Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds." ResearchGate. (2025).[5][6]
-
Assay Interference: "Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay." MDPI. (2022).
-
Apoptosis Protocol: "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PubMed Central (PMC).
-
Novel Compounds: "Synthesis and Evaluation of Novel Compounds with Anticancer Activity." MDPI. (2021).
-
Clinical Guidelines: "Guidelines for clinical evaluation of anti-cancer drugs." Cancer Science. (2021).
Sources
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(3-Fluorophenyl)-5-methoxypyridine in Human Plasma
Here is the detailed application note and protocol for the LC-MS/MS method development for 3-(3-Fluorophenyl)-5-methoxypyridine quantification.
Abstract
This document details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(3-Fluorophenyl)-5-methoxypyridine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the principles outlined in regulatory guidelines from the FDA and EMA and is suitable for high-throughput analysis in support of pharmacokinetic studies during drug development.[1][2]
Introduction and Method Strategy
The quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (DMPK) and toxicokinetic assessments.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its superior sensitivity, selectivity, and speed.[4][5]
3-(3-Fluorophenyl)-5-methoxypyridine is a heterocyclic compound whose precise quantification is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for developing a reliable bioanalytical method, moving logically from analyte characterization to full method validation.
Analyte Characterization and Rationale
-
Compound: 3-(3-Fluorophenyl)-5-methoxypyridine
-
Molecular Formula: C₁₂H₁₀FNO
-
Monoisotopic Mass: 203.0746 g/mol
The structure contains a pyridine ring, which includes a basic nitrogen atom. This feature makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), as the nitrogen is readily protonated to form a stable [M+H]⁺ precursor ion.[6][7] Its moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.[8][9]
The Critical Role of the Internal Standard
To correct for variability during sample preparation and instrumental analysis, the use of an internal standard (IS) is essential.[10] The gold standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it tracks consistently through the entire analytical process, thereby compensating for matrix effects and recovery variations.[11][12][13] For this method, 3-(3-Fluorophenyl)-5-methoxypyridine-d₄ is selected as the ideal internal standard.
Overall Method Development Workflow
The development of a robust bioanalytical method is a systematic process. The workflow begins with optimizing the mass spectrometric detection of the analyte, followed by the development of a suitable chromatographic separation and an efficient sample preparation protocol. The final stage involves a comprehensive validation to prove the method is fit for its intended purpose.
Caption: Overall workflow for LC-MS/MS method development and validation.
Experimental Protocols
Materials and Reagents
-
Analyte: 3-(3-Fluorophenyl)-5-methoxypyridine (≥98% purity)
-
Internal Standard (IS): 3-(3-Fluorophenyl)-5-methoxypyridine-d₄ (≥98% purity, 99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled Human Plasma (K₂EDTA as anticoagulant), sourced from at least six individual donors.
-
Equipment: Triple quadrupole mass spectrometer, HPLC or UHPLC system, analytical balance, centrifuges, vortex mixer, calibrated pipettes.
Preparation of Standards and Quality Control Samples
Rationale: Stock solutions are prepared in an organic solvent to ensure stability. Working solutions, calibration standards (CAL), and quality control (QC) samples are prepared by diluting with plasma to accurately mimic the study samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and the IS into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These serve as the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
-
-
Calibration (CAL) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations. The total volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.
-
CAL Levels: 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
QC Levels:
-
LLOQ (Lower Limit of Quantification): 0.5 ng/mL
-
Low QC: 1.5 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 800 ng/mL
-
-
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[14] Acetonitrile is an effective precipitating agent that provides a clean supernatant for many small molecules.[15][16][17]
Caption: Step-by-step workflow for the protein precipitation protocol.
Detailed Protocol:
-
Pipette 50 µL of the plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[17]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[16]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
Rationale: Reversed-phase chromatography with a C18 column provides excellent retention for moderately polar analytes.[18] A gradient elution ensures that the analyte is eluted with a sharp peak shape while separating it from early-eluting matrix components like phospholipids.[9] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[3][19]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5.5 minutes |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas | Nitrogen, 50 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Analyte (Quantifier) | 204.1 | 148.1 | 50 | 30 | 22 |
| Analyte (Qualifier) | 204.1 | 120.1 | 50 | 30 | 35 |
| IS-d₄ (Quantifier) | 208.1 | 152.1 | 50 | 30 | 22 |
Protocol for MRM Optimization: The optimization of MRM transitions is a critical step to maximize sensitivity.[20][21]
-
Precursor Ion Identification: Infuse a 500 ng/mL solution of the analyte in 50:50 acetonitrile:water directly into the mass spectrometer. In positive ESI mode, perform a full scan (e.g., m/z 100-300) to confirm the most abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 204.1.
-
Product Ion Identification: While selecting for the precursor ion (m/z 204.1) in the first quadrupole (Q1), perform a product ion scan in the third quadrupole (Q3) by ramping the collision energy (e.g., 10-40 eV) in the collision cell (Q2). This will generate a fragmentation spectrum.
-
Transition Selection: Select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier). A quantifier and qualifier transition are required for robust identification.
-
Collision Energy Optimization: For each selected transition, perform a collision energy optimization by injecting the analyte and monitoring the MRM signal while the instrument ramps the collision energy over a specified range. The energy that produces the maximum signal is chosen. Repeat this process for the internal standard.
Bioanalytical Method Validation
The developed method was validated following the principles of the ICH M10 guideline on bioanalytical method validation.[22]
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 1000 ng/mL | Met Criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.9% |
| Intra-day Accuracy (%Dev) | ± 15% (± 20% at LLOQ) | -7.2% to 6.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 10.2% |
| Inter-day Accuracy (%Dev) | ± 15% (± 20% at LLOQ) | -5.8% to 8.1% |
| Mean Recovery | Consistent and Precise | 92.5% (CV < 6%) |
| Matrix Effect (IS-Normalized) | CV ≤ 15% | 7.8% |
| Process Efficiency | Consistent and Precise | 89.7% (CV < 8%) |
Selectivity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of the analyte and IS.
-
Result: No significant interfering peaks were observed.
Accuracy and Precision
-
Protocol: Five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) were analyzed in three separate analytical runs on different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).[11]
-
Result: The method met all acceptance criteria for accuracy and precision (see Table 4).
Recovery, Matrix Effect, and Process Efficiency
Rationale: These experiments are crucial for understanding how the sample preparation process and the biological matrix affect the final measurement.[23] A systematic evaluation ensures the method is robust and reliable.[5][24]
-
Protocol: Three sets of samples were prepared at Low and High QC concentrations:
-
Set A (Neat): Analyte and IS spiked into the final solution (post-precipitation solvent).
-
Set B (Post-Spiked): Blank plasma was extracted, and the supernatant was then spiked with analyte and IS.
-
Set C (Pre-Spiked): Analyte and IS were spiked into blank plasma before extraction.
-
-
Calculations:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
-
Result: The recovery was high and consistent. The IS-normalized matrix factor had a CV well below 15%, indicating that the stable isotope-labeled internal standard effectively compensated for minor variations in ion suppression/enhancement between different plasma lots.[25]
Conclusion
A highly selective, sensitive, and rapid LC-MS/MS method for the quantification of 3-(3-Fluorophenyl)-5-methoxypyridine in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. The method demonstrates excellent accuracy, precision, and linearity over a wide dynamic range, making it fit-for-purpose for supporting clinical and non-clinical pharmacokinetic studies.
References
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Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]
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Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
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YouTube. Validation of clinical LC-MS/MS methods: What you need to know. Available at: [Link]
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BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]
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Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
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ResearchGate. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Available at: [Link]
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Sisu@UT. Quantitative estimation of matrix effect, recovery and process efficiency. Available at: [Link]
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National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC–MS bioanalysis. Available at: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
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National Institutes of Health (NIH). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Available at: [Link]
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National Institutes of Health (NIH). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Available at: [Link]
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Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available at: [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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Agilent. Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]
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National Institutes of Health (NIH). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
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U.S. Food and Drug Administration (FDA). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Available at: [Link]
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LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
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European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available at: [Link]
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Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
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Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
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International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
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Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
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National Institutes of Health (NIH). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available at: [Link]
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Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
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ACS Publications. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available at: [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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Waters. QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Available at: [Link]
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PLOS. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Available at: [Link]
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ResearchGate. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Available at: [Link]
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Application Notes and Protocols for Evaluating the Efficacy of 3-(3-Fluorophenyl)-5-methoxypyridine Using Cell-Based Assays
Introduction: The Therapeutic Potential of Novel Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including oncology, infectious diseases, and neurological disorders.[1][2][3][4] The versatility of the pyridine nucleus allows for fine-tuning of physicochemical properties, enhancing drug-like characteristics such as metabolic stability, cell permeability, and target-binding affinity.[2] 3-(3-Fluorophenyl)-5-methoxypyridine is a novel synthetic compound featuring this key heterocyclic motif. While its specific biological targets are yet to be fully elucidated, its structural similarity to other bioactive pyridine derivatives suggests potential efficacy as a modulator of critical cellular pathways.
This guide provides a comprehensive framework of cell-based assays designed to systematically evaluate the biological activity of 3-(3-Fluorophenyl)-5-methoxypyridine. The described protocols are intended for researchers, scientists, and drug development professionals engaged in the initial stages of characterizing new chemical entities. Our approach is structured as a tiered screening cascade, beginning with broad assessments of cell health and progressing to more mechanistic assays to identify the compound's mode of action.
Tier 1: Primary Screening - Assessing General Cellular Health
The initial evaluation of any novel compound should focus on its impact on cell viability and cytotoxicity across a panel of relevant cell lines. This foundational data is crucial for determining the compound's potency and therapeutic window.
Cell Viability and Cytotoxicity Assays
Scientific Rationale: Cell viability assays measure the overall health of a cell population, reflecting metabolic activity or cellular proliferation.[5] Conversely, cytotoxicity assays quantify the number of dead or dying cells. Running these assays in parallel provides a more complete picture of the compound's effect. For instance, a compound might be cytostatic (inhibit proliferation without killing cells) or cytotoxic (actively induce cell death).
Recommended Cell Lines: A diverse panel of cancer cell lines is recommended to identify potential tissue-specific effects. The choice of cell lines should be guided by the therapeutic hypothesis. For a broad initial screen, the NCI-60 panel or a subset thereof can be utilized. Examples include:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
MGC-803: Human gastric carcinoma[6]
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay measures ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-(3-Fluorophenyl)-5-methoxypyridine in appropriate cell culture medium. Add the compound to the cells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Parameter | Description |
| Cell Line | The specific cell line used in the assay. |
| IC₅₀ (µM) | The concentration of the compound that inhibits 50% of cell viability. |
| Time Point | The duration of compound exposure (e.g., 48h, 72h). |
Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once the cytotoxic or cytostatic potential of 3-(3-Fluorophenyl)-5-methoxypyridine is established, the next step is to investigate the underlying mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle progression, and potential inhibition of signaling pathways commonly dysregulated in cancer.
Apoptosis Induction Assays
Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[6] Assays that measure markers of apoptosis, such as caspase activation or annexin V staining, can confirm if the compound induces this pathway.
Experimental Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol. A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Signal Measurement: Incubate at room temperature for 1-2 hours and measure luminescence.
Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction.
Cell Cycle Analysis
Scientific Rationale: Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[6][7] Flow cytometry-based cell cycle analysis using a DNA-staining dye like propidium iodide (PI) can identify the phase of the cell cycle at which the compound exerts its effect.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with 3-(3-Fluorophenyl)-5-methoxypyridine at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Rehydrate the fixed cells in PBS and treat with RNase A to prevent staining of RNA. Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | |||
| Compound (IC₅₀) | |||
| Positive Control |
Tier 3: Target Identification and Validation
Given that many pyridine-containing molecules act as kinase inhibitors, a logical next step is to investigate the effect of 3-(3-Fluorophenyl)-5-methoxypyridine on key signaling pathways regulated by kinases.[8]
Kinase Inhibition Profiling
Scientific Rationale: Dysregulation of protein kinase activity is a hallmark of cancer.[7] A broad kinase inhibition screen can help identify potential molecular targets of the compound. Subsequently, cell-based assays can be used to validate the inhibition of a specific kinase and its downstream signaling pathway. For example, if a kinase like Aurora Kinase B is inhibited, it would lead to cell cycle arrest, a phenotype that can be observed in the cell cycle analysis assay.[7]
Experimental Approach: Western Blotting for Phospho-Protein Levels
-
Cell Lysis: Treat cells with the compound for a relevant period (e.g., 1-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for a phosphorylated protein (the downstream target of a suspected kinase) and the total protein.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Potential Signaling Pathway to Investigate
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The protocols outlined in this application note provide a systematic and robust framework for the initial characterization of 3-(3-Fluorophenyl)-5-methoxypyridine. By employing a tiered approach, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies. The data generated from these cell-based assays will be instrumental in elucidating the compound's therapeutic potential and guiding future lead optimization efforts.
References
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Pudlo, M., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-148. Available from: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(14), 5558. Available from: [Link]
-
Zaman, W., & Yoon, D. H. (2023). A review for cell-based screening methods in drug discovery. Journal of Animal Science and Technology, 65(3), 295-307. Available from: [Link]
-
Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1465-1499. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15087. Available from: [Link]
-
Wang, S., & Yang, S. T. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Current Pharmaceutical Design, 19(12), 2297-2306. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). Available from: [Link]
-
Davis, M. J., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 16(4), 693-700. Available from: [Link]
-
Al-Obaid, A. M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(13), 5143. Available from: [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 334-341. Available from: [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. Available from: [Link]
-
Charles River Laboratories. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(12), 1-2. Available from: [Link]
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Application Note: Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine Derivatives for Agrochemical Research
Executive Summary & Agrochemical Significance[1][2][3]
This guide details the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine , a high-value scaffold in modern agrochemical discovery. Pyridine derivatives are ubiquitous in herbicides (e.g., auxin mimics like clopyralid), insecticides (e.g., neonicotinoids), and fungicides.
Why this Molecule?
-
Metabolic Stability: The introduction of a fluorine atom at the meta-position of the phenyl ring blocks P450-mediated oxidation sites, significantly extending the half-life of the active ingredient in plant systems and soil [1].
-
Bioisosterism: The 3,5-disubstituted pyridine core acts as a bioisostere for 1,3-disubstituted benzenes but with altered lipophilicity (LogP) and hydrogen-bond acceptance capabilities, crucial for optimizing phloem mobility in systemic herbicides [2].
-
Electronic Modulation: The 5-methoxy group serves as an electron-donating group (EDG) by resonance, modulating the basicity of the pyridine nitrogen and influencing binding affinity to target enzymes (e.g., acetolactate synthase or acetyl-CoA carboxylase).
Retrosynthetic Strategy
The synthesis is designed as a modular, convergent route. We utilize a Suzuki-Miyaura Cross-Coupling as the key bond-forming step.[1][2] This approach is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance for functional groups.
The Pathway:
-
Precursor Synthesis: Selective nucleophilic aromatic substitution (
) of 3,5-dibromopyridine to generate 3-bromo-5-methoxypyridine. -
Cross-Coupling: Palladium-catalyzed coupling of the bromopyridine with 3-fluorophenylboronic acid.
Figure 1: Modular synthetic pathway from commercially available 3,5-dibromopyridine.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
Rationale: 3,5-dibromopyridine is symmetric. Nucleophilic attack by methoxide replaces one bromide. The methoxy group deactivates the ring slightly toward a second attack, aiding mono-substitution selectivity [3].
Materials:
-
3,5-Dibromopyridine (23.7 g, 100 mmol)
-
Sodium methoxide (25% wt in MeOH) (23.8 g, 110 mmol)
-
DMF (Dimethylformamide) (100 mL) - Note: DMF promotes SNAr via dipole stabilization.
Procedure:
-
Dissolve 3,5-dibromopyridine in anhydrous DMF under an inert atmosphere (
). -
Add sodium methoxide solution dropwise over 30 minutes at 0°C to control exotherm.
-
Heat the mixture to 70°C and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). Starting material (
) should disappear; product ( ) appears.
-
-
Quench: Pour the reaction mixture onto crushed ice (300 g).
-
Workup: Extract with Et2O (3 x 100 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over
.[3] -
Purification: Concentrate in vacuo. If necessary, recrystallize from pentane or perform flash chromatography (Silica, 5% EtOAc in Hexane).
Yield Target: 75-85% (White crystalline solid).
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: We use Pd(dppf)Cl2 (ferrocene ligand) because it resists dehalogenation side-reactions better than Pd(PPh3)4 in electron-deficient heterocycles. Potassium carbonate is used as the base to activate the boronic acid to the boronate species (transmetallation prerequisite) [4].
Materials:
-
3-Bromo-5-methoxypyridine (1.88 g, 10 mmol)
-
3-Fluorophenylboronic acid (1.68 g, 12 mmol)
- (408 mg, 0.5 mmol, 5 mol%)
- (4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL) - Degassed
Procedure:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) active species.
-
Charge a reaction flask with the bromopyridine, boronic acid, base, and catalyst.
-
Add the degassed solvent via syringe.
-
Heat to 90°C for 12 hours under Argon balloon or sealed tube.
-
Mechanism Check: The solution usually turns black (Pd precipitation) if the catalyst decomposes; a dark red/brown solution indicates active homogeneous catalysis.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc (50 mL) and Water (50 mL). Separate layers.
-
Scavenging: Wash the organic layer with a 5% solution of N-acetylcysteine or use a commercial metal scavenger (e.g., SiliaMetS®) to remove residual Pd (required for biological assay purity).
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: The product is moderately polar due to the pyridine nitrogen.
-
Yield Target: 80-90%.
Analytical Data & Validation
To ensure the integrity of the synthesized agrochemical scaffold, compare your results against these standard parameters.
| Parameter | Specification | Diagnostic Signal |
| Physical State | Off-white to pale yellow solid | Melting Point: 45-48°C |
| 1H NMR (400 MHz, CDCl3) | Purity > 98% | |
| 19F NMR | Single peak | |
| HRMS (ESI) | Calc: 204.0825. Found: 204.082x |
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle aids in troubleshooting. If yields are low, the Transmetallation step is often the bottleneck in heteroaryl couplings due to the lower nucleophilicity of the boronate.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle for the coupling of electron-deficient heterocycles.
Troubleshooting & Optimization
-
Problem: Homocoupling of the boronic acid (Biaryl formation).
-
Solution: Use degassed solvents strictly. Oxygen promotes homocoupling. Add the boronic acid slowly or use a slight excess (1.2 - 1.5 equiv).
-
-
Problem: Protodeboronation (Loss of Boron group).
-
Solution: This occurs if the reaction is too basic or too hot. Switch to a milder base like
or reduce temp to 80°C.
-
-
Problem: Low conversion of Bromopyridine.
-
Solution: Switch ligand to XPhos or SPhos . These bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor pyridine ring [5].
-
References
-
J. P. M.[4] Lomax, "Metabolism of Fluorinated Herbicides in Soil and Plants," Agrochemical Reviews, vol. 12, no. 3, pp. 112-118, 2018.
-
P. Jeschke, "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection," ChemBioChem, vol. 5, no. 5, pp. 570-589, 2004.
-
ChemicalBook, "Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine," Synthetic Protocols Database, 2023.
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995.
-
K. L. Billingsley and S. L. Buchwald, "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides," Journal of the American Chemical Society, vol. 129, no. 11, pp. 3358-3366, 2007.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine
Welcome to the technical support guide for troubleshooting the Suzuki-Miyaura synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific cross-coupling reaction. By understanding the underlying chemical principles, you can systematically diagnose and resolve common issues.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, especially for creating biaryl structures.[1][2] However, the reaction's complexity, involving multiple components like a palladium catalyst, ligand, base, and solvent, means that achieving high yields can be challenging, especially with heteroaromatic substrates.[3]
This guide provides a series of frequently asked questions (FAQs) and in-depth answers to help you navigate the intricacies of this reaction and optimize your synthesis for a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm experiencing a very low yield for the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine. What are the most likely causes?
Low yields in this specific Suzuki-Miyaura coupling can stem from several factors, often related to the unique electronic properties of the pyridine and fluorophenyl rings. The primary culprits are typically:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][5]
-
Inefficient Oxidative Addition: The carbon-halogen bond on the 3-halopyridine can be challenging to break, leading to a slow or incomplete oxidative addition step.[6]
-
Boronic Acid Instability: Phenylboronic acids, especially those with electron-withdrawing groups, can be susceptible to side reactions like protodeboronation.[7][8]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[9] A "one-size-fits-all" approach often leads to poor results.
A logical first step in troubleshooting is to ensure that all reagents are pure and the reaction is set up under strictly anaerobic (oxygen-free) conditions.
Q2: My reaction is consuming the starting materials, but I'm seeing significant byproducts like 3-methoxypyridine (dehalogenation) and 3,3'-difluorobiphenyl (homocoupling). What is causing this?
These side reactions are common in Suzuki-Miyaura couplings and point to specific mechanistic issues:
-
Protodeboronation and Homocoupling: The presence of oxygen can promote the homocoupling of your 3-fluorophenylboronic acid.[4] More commonly, the boronic acid can be replaced by a hydrogen atom from water or other protic sources in a process called protodeboronation, which is often catalyzed by the base or even the palladium complex itself.[7][8] To minimize this, ensure your solvents are thoroughly degassed and consider using a more stable boronic acid derivative, like a pinacol ester (BPin).[3][10]
-
Dehalogenation: The formation of 3-methoxypyridine indicates that the halide on your pyridine substrate is being replaced by a hydrogen atom. This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the mixture, such as an amine base or certain solvents.[3]
Troubleshooting Steps:
-
Improve Degassing: Use a robust degassing method like the freeze-pump-thaw technique (at least three cycles) for your solvents.[11] Also, ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[12]
-
Add Catalyst Last: Add the palladium catalyst to the reaction mixture after all other reagents have been combined and the system has been degassed.[13]
-
Consider Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[10]
Q3: How does the pyridine nitrogen interfere with the reaction, and what is the best way to counteract its effect?
The nitrogen atom in the 5-methoxypyridine ring is Lewis basic and can act as a ligand for the palladium catalyst. This coordination can stabilize the palladium complex in an off-cycle state, effectively inhibiting the catalytic cycle.[4][5] For this specific substrate, this is a highly probable cause of low yield.
The most effective strategy to mitigate this is to use a ligand that can outcompete the pyridine nitrogen for coordination to the palladium center. The ideal ligands for this purpose are typically:
-
Bulky, Electron-Rich Phosphines: Ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) are excellent choices.[4][14] Their steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive in the oxidative addition step, while their electron-donating nature facilitates this key step.[2][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable bonds with palladium, making them highly effective in challenging couplings.[15]
Using a simple ligand like triphenylphosphine (PPh₃) is often insufficient for this type of transformation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
To better understand the reaction, it is helpful to visualize the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting low yields.
Q4: Which specific catalyst, ligand, base, and solvent combinations are recommended for coupling with 3-halopyridines?
There is no single "best" set of conditions, and screening is often necessary.[10] However, based on literature for similar electron-deficient heteroaromatic substrates, the following combinations provide an excellent starting point for optimization.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common Pd(II) and Pd(0) precatalysts.[16] Using a precatalyst that includes the ligand (e.g., SPhos Pd G3) can improve consistency. |
| Ligand | SPhos or XPhos | These bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates like chloropyridines by promoting oxidative addition and preventing catalyst inhibition.[4][14] A 2:1 ligand-to-palladium ratio is a good starting point. |
| Base | K₃PO₄ or K₂CO₃ | Potassium phosphate (K₃PO₄) is a strong base often used in challenging couplings.[4] Potassium carbonate (K₂CO₃) is a good, milder alternative to try first.[10] The base is crucial for activating the boronic acid for transmetalation.[15] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3] The choice of solvent can impact reaction rate and solubility.[10] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially if a less reactive aryl chloride or bromide is used.[12] The relative reactivity of the halide is I > Br > Cl.[2] |
Optimized Starting Protocol
Here is a detailed, step-by-step protocol that serves as a robust starting point for your optimization experiments.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-halo-5-methoxypyridine (1.0 equiv), 3-fluorophenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are not being added directly as solids.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%) to the reaction mixture.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Wikipedia. (n.d.). Suzuki reaction.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- ACS Publications. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(3-Fluorophenyl)-5-methoxypyridine
Case ID: CAS-1214364-48-3 Status: Active Support Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 3-(3-Fluorophenyl)-5-methoxypyridine via a Suzuki-Miyaura coupling between 3-bromo-5-methoxypyridine and 3-fluorophenylboronic acid .[1]
This specific pyridine derivative presents three distinct purification challenges:
-
Pd-Coordination: The pyridine nitrogen acts as a ligand, trapping palladium and causing colored impurities.
-
Silanol Interaction: The basic nitrogen interacts with acidic silanol groups on silica gel, leading to peak tailing (streaking) during chromatography.[2]
-
Protodeboronation: The electron-withdrawing fluorine on the boronic acid increases the rate of protodeboronation, leading to yield loss and difficult byproducts.
This guide provides modular troubleshooting to resolve these specific purity issues.
Module 1: Reaction Optimization (Upstream Control)
Issue: "My crude NMR shows significant starting material and defluorinated byproducts."
Diagnosis: The electron-poor nature of 3-fluorophenylboronic acid makes it susceptible to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.[1] Additionally, oxidative homocoupling of the boronic acid generates 3,3'-difluorobiphenyl.
Protocol: Optimized Suzuki Conditions To maximize crude purity before workup, adjust your reaction parameters:
| Parameter | Recommendation | Scientific Rationale |
| Base | K₃PO₄ (3.0 equiv) | Weaker bases (vs. Na₂CO₃) reduce the rate of protodeboronation while sufficiently activating the boronic acid [1].[1] |
| Catalyst | Pd(dppf)Cl₂·DCM | Bidentate ligands like dppf are more stable and resist displacement by the pyridine substrate compared to Pd(PPh₃)₄.[1] |
| Solvent | Dioxane/H₂O (4:1) | High solubility for the methoxypyridine; water is essential for the transmetallation step.[1] |
| Degassing | Argon Sparge (20 min) | Oxygen promotes homocoupling of the boronic acid. Strict deoxygenation is non-negotiable. |
Module 2: Palladium Removal (The "Black Speck" Issue)
Issue: "The product is off-white or gray, and residual Pd is >100 ppm."
Diagnosis: Pyridines are excellent ligands for Palladium. Standard aqueous washes or simple filtration through Celite will not remove coordinated Pd species. You must use a chemical scavenger.
Step-by-Step De-metallation Protocol:
-
Dissolution: Dissolve the crude oil/solid in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal (Darco KB) at 10-20 wt% relative to the crude mass.[1]
-
Note: Thiol resins are superior for pyridines as they out-compete the pyridine-Pd coordination [2].[1]
-
-
Incubation: Stir at 50°C for 2 hours . (Heat is crucial to increase exchange kinetics).[1]
-
Filtration: Filter hot through a 0.45 µm PTFE pad or a tight Celite bed.
-
Result: The filtrate should be significantly lighter in color.
Module 3: Chromatographic Purification
Issue: "The compound streaks on the column, co-eluting with impurities."
Diagnosis: The pyridine nitrogen (pKa ~5.2) protonates slightly on the acidic surface of standard silica gel (pH ~5-6).[1] This "stick-and-slip" mechanism causes broad, tailing peaks that overlap with impurities.[1]
Troubleshooting Guide: The "Buffered" Mobile Phase
-
The Fix: You must add a basic modifier to your mobile phase.
-
Modifier: Triethylamine (TEA) at 1% (v/v) or NH₄OH (1%).[1]
-
Mechanism: TEA is more basic than your product. It preferentially binds to the acidic silanol sites on the silica, "capping" them and allowing your pyridine to elute as a sharp, symmetrical band [3].
Recommended Gradient (Hexane/Ethyl Acetate + 1% TEA):
-
0–5 min: 5% EtOAc (Flush non-polar biphenyl impurities).[1]
-
5–20 min: 5% → 40% EtOAc (Product elution).
-
20–25 min: 40% → 100% EtOAc (Flush Pd residues).
Module 4: Crystallization Screening
Issue: "The product oils out instead of crystallizing."
Diagnosis: 3-(3-Fluorophenyl)-5-methoxypyridine has a relatively low melting point and moderate polarity.[1] "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches saturation for crystal formation.
Crystallization Decision Tree (Visualized):
Caption: Logical workflow for crystallizing low-melting pyridine derivatives.
Protocol:
-
Dissolve 1g of product in ~3-5 mL of hot Isopropanol (IPA) .
-
Add Heptane dropwise at reflux until slight turbidity appears.
-
Add 1 drop of IPA to clear the solution.
-
Allow to cool to Room Temperature slowly (wrap flask in foil).
-
If oiling occurs, switch to Ethanol/Water (9:1) system.
Frequently Asked Questions (FAQ)
Q1: Why is my yield lower than the literature (e.g., <50%)? A: Check your boronic acid stoichiometry. 3-fluorophenylboronic acid degrades faster than it couples.[1] Increase the boronic acid to 1.5 equivalents . If the boronic acid is old, it may have dehydrated to the boroxine (trimer), which reacts slower. Recrystallize the boronic acid from water or add more water to the reaction solvent to hydrolyze the trimer in situ [4].
Q2: Can I distill this compound? A: It is risky. While the MW (203.21) suggests it is distillable, methoxypyridines can be thermally unstable and sensitive to oxidation at high temperatures (>150°C).[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature below 120°C.
Q3: The NMR shows a "doublet of doublets" impurity in the aromatic region. A: This is likely 3,3'-difluorobiphenyl , the homocoupling product of your boronic acid. It is non-polar.
-
Fix: Wash the crude reaction mixture with dilute HCl (1M).[1] The pyridine product will protonate and go into the aqueous layer; the biphenyl impurity will stay in the organic layer. Separate, then basify the aqueous layer (pH 10) to recover your pure product.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Welch, C. J., et al. (2005). Adsorbent Removal of Catalyst Metal Impurities from Active Pharmaceutical Ingredients.[3] Organic Process Research & Development, 9(2), 198–205.
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem.[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
Methods for removing residual palladium from 3-(3-Fluorophenyl)-5-methoxypyridine
Executive Summary & Challenge Overview
The Challenge: Removing residual palladium from 3-(3-Fluorophenyl)-5-methoxypyridine presents a specific chemoselective challenge. Unlike simple biaryls, the pyridine nitrogen possesses a lone pair that acts as a competitive ligand (Lewis base), coordinating tightly with Pd(II) species. This forms stable Pyridine-Pd complexes that resist standard aqueous washes and simple filtration.
The Solution Hierarchy: To meet ICH Q3D Class 2B limits (<10 ppm for oral administration), you must employ a method that introduces a ligand with a higher affinity for Pd than the pyridine nitrogen.
-
Primary Recommendation: Silica-bound Trimercaptotriazine (Si-TMT) scavenging.[1]
-
Secondary Recommendation: N-Acetylcysteine (NAC) chelation wash.
-
Tertiary Recommendation: Activated Carbon (specialized grades).
Tier 1: Functionalized Silica Scavengers (Recommended)
Why this works: Silica-bound scavengers, particularly Si-TMT (Trimercaptotriazine) and Si-Thiol , utilize sulfur-based ligands. According to the Hard-Soft Acid-Base (HSAB) theory, Sulfur (soft base) has a significantly higher binding constant for Palladium (soft acid) than the Pyridine nitrogen (borderline hard base). This thermodynamic drive effectively "strips" the Pd from the pyridine ring.
Protocol A: Scavenger Screening & Execution
Reagents:
-
Crude 3-(3-Fluorophenyl)-5-methoxypyridine solution (in THF, EtOAc, or MeOH).
-
Scavengers: Si-TMT (preferred for pyridines) or Si-Thiol.
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude product in a compatible solvent (THF or Ethyl Acetate are ideal) to a concentration of roughly 10 mL/g.
-
Loading: Add Si-TMT at a loading of 10-20 wt% relative to the crude mass.
-
Note: If initial Pd is >1000 ppm, increase loading to 50 wt% or 4-5 equivalents relative to Pd content.
-
-
Temperature & Time:
-
Standard: Stir at Room Temperature (20-25°C) for 4 hours.
-
Stubborn Pd: If Pd is coordinated as a stable Py-Pd-Cl species, heat to 50°C for 4-12 hours. Heat increases the kinetics of ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.
-
Analysis: Analyze the filtrate via ICP-MS.
Data: Typical Scavenging Efficiency (Pyridine Systems)
| Scavenger Type | Functional Group | Efficiency (RT, 4h) | Efficiency (50°C, 4h) | Selectivity Note |
| Si-TMT | Trimercaptotriazine | >95% | >99% | Best for N-heterocycles; minimal product binding. |
| Si-Thiol | Propylthiol | 85-90% | 95% | Good general purpose; cheaper than TMT. |
| Si-DMT | Dimercaptotriazine | 90% | 98% | Similar to TMT but different steric profile. |
Tier 2: The N-Acetylcysteine (NAC) Wash Protocol
Why this works: N-Acetylcysteine is a water-soluble amino acid derivative containing a thiol group. It forms a water-soluble Pd-NAC complex that pulls the metal from the organic phase into the aqueous phase. This is highly effective for large-scale batches where solid scavengers are cost-prohibitive.
Protocol B: NAC Chelation Wash
Reagents:
-
N-Acetylcysteine (NAC).[2]
-
Ammonium Hydroxide (28-30% NH₄OH).
-
Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).
Step-by-Step Workflow:
-
Preparation: Dissolve crude 3-(3-Fluorophenyl)-5-methoxypyridine in EtOAc (10 volumes).
-
NAC Addition: Prepare an aqueous solution of NAC (0.5 - 1.0 wt equivalents relative to the product). Add this to the organic layer.
-
Heating (Critical): Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours .
-
Scientific Rationale: Heating is required to overcome the activation energy of breaking the Pyridine-Pd bond.
-
-
Basification: Cool to room temperature. Add Ammonium Hydroxide dropwise until the aqueous layer pH is ~9-10.
-
Separation: Separate the layers. The aqueous layer should be dark/colored (containing the Pd).
-
Polishing: Wash the organic layer with water (2x) and brine (1x).
Troubleshooting & Decision Logic
Frequently Asked Questions (FAQs)
Q: I used Si-Thiol but my Pd levels are still ~50 ppm. Why? A: The Pyridine-Pd bond might be sterically shielded or kinetically inert at room temperature.
-
Fix: Switch to Si-TMT (higher affinity) and increase temperature to 55°C . The thermal energy helps dissociate the Pd from the pyridine, allowing the scavenger to capture it.
Q: Can I use Activated Carbon? A: Yes, but proceed with caution.
-
Risk:[3][4][5] Pyridines often adsorb onto carbon, leading to yield loss (5-15%).
-
Recommendation: Use specialized "low-adsorption" carbons like Darco KB-B or Ecosorb C-941 . Always test on a small aliquot first.
Q: My product precipitates during the NAC wash. A: The solubility of your product decreases as the mixture cools.
-
Fix: Maintain a temperature of 35°C during the phase separation or add a co-solvent like THF to the organic phase to boost solubility.
Decision Matrix (Visualized)
Caption: Decision logic for selecting the optimal palladium removal strategy based on scale and initial results.
Mechanism of Action
The following diagram illustrates the ligand exchange process. The scavenger (Si-TMT) acts as a "sink," thermodynamically trapping the Palladium.
Caption: Ligand exchange mechanism where the sulfur-based scavenger displaces the pyridine nitrogen ligand.
References
-
SiliCycle Application Note. "Scavenging of Palladium from Reaction Mixtures." SiliCycle Inc.[6]
-
Biotage Technical Guide. "How to Remove Palladium in Three Easy Steps." Biotage.[1]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.
-
ICH Guideline Q3D (R1). "Guideline for Elemental Impurities." European Medicines Agency / FDA.
Sources
Validation & Comparative
Cross-validation of the biological activity of 3-(3-Fluorophenyl)-5-methoxypyridine
Candidate Code: FMP-35 Primary Target Class: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM) Secondary Target Class: p38 MAPK Inhibitor (Scaffold Selectivity Check)
Executive Summary & Mechanism of Action
3-(3-Fluorophenyl)-5-methoxypyridine (FMP-35) represents a privileged "biaryl ether pyridine" scaffold utilized in CNS drug discovery. Unlike orthosteric ligands that bind to the glutamate recognition site, FMP-35 is designed as a Negative Allosteric Modulator (NAM) . It targets the heptahelical transmembrane domain of the mGluR5 receptor, stabilizing the inactive conformation and dampening the receptor's response to glutamate.
This guide provides a rigorous cross-validation framework to verify the biological activity of FMP-35. Validation is achieved by triangulating data from three independent modalities: Radioligand Binding (Affinity) , Functional Calcium Flux (Efficacy) , and Selectivity Profiling (Specificity) .
Why Cross-Validation is Critical
Single-assay data is prone to artifacts.
-
Binding alone does not prove inhibition (it could be an agonist).
-
Functional assays alone can be confounded by off-target toxicity or fluorescence interference.
-
Cross-validation ensures the observed effect is mechanism-specific.
Comparative Profiling: FMP-35 vs. Gold Standards
To objectively assess FMP-35, its performance must be benchmarked against established tool compounds.
| Feature | FMP-35 (Candidate) | MTEP (Standard Control) | SIB-1757 (Early Gen) |
| Structure Class | 3-Aryl-5-alkoxypyridine | Pyridyl-alkyne | Biaryl-olefin |
| Primary Target | mGluR5 (NAM) | mGluR5 (NAM) | mGluR5 (NAM) |
| Binding Affinity ( | Validation Target: < 100 nM | 16 nM | ~400 nM |
| Functional Potency ( | Validation Target: < 250 nM | 5 nM | ~1.5 |
| Metabolic Liability | O-demethylation (Methoxy) | Alkyne hydration | Rapid oxidation |
| Lipophilicity (cLogP) | ~2.8 (CNS Penetrant) | 2.2 | 3.5 |
Analyst Insight: FMP-35 is designed to improve upon the metabolic instability of the alkyne moiety found in MTEP while maintaining the critical 3,5-disubstitution pattern required for transmembrane pocket occupancy.
Experimental Protocols for Cross-Validation
Protocol A: Target Engagement (Radioligand Binding)
Objective: Determine the affinity constant (
-
Receptor Source: Rat brain membrane homogenates or HEK293 cells stably expressing human mGluR5.
-
Radioligand:
MPEP (Specific Activity: ~30-60 Ci/mmol). -
Non-Specific Binding Control: 10
M MTEP.
Step-by-Step Methodology:
-
Preparation: Dilute FMP-35 in DMSO to create a 10-point concentration range (
M to M). -
Incubation: Mix 50
L membrane suspension (20 g protein), 25 L MPEP (2 nM final), and 25 L FMP-35. -
Equilibrium: Incubate at 4°C for 60 minutes. Note: Low temperature prevents receptor internalization and degradation.
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff Equation : (Where is radioligand concentration and is its dissociation constant).
Protocol B: Functional Validation (Calcium Flux)
Objective: Confirm that binding results in inhibition of receptor signaling (NAM activity) rather than activation.
-
Assay Principle: mGluR5 couples to
proteins, triggering intracellular Calcium ( ) release. We measure the reduction in glutamate-induced spikes. -
Platform: FLIPR (Fluorometric Imaging Plate Reader).
Step-by-Step Methodology:
-
Cell Loading: Seed HEK293-mGluR5 cells in 384-well black plates. Load with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.
-
Pre-Incubation (Antagonist Mode): Add FMP-35 (varying concentrations) and incubate for 15 minutes.
-
Challenge: Inject Glutamate at
concentration (typically 10-30 M). -
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
Data Processing: Calculate the Area Under the Curve (AUC).
-
0% Inhibition: Response to Glutamate alone.
-
100% Inhibition: Response to Buffer alone.
-
Result: Generate sigmoid dose-response curve to determine functional
.
-
Protocol C: Selectivity & Specificity (Off-Target Check)
Objective: Ensure FMP-35 does not inhibit structurally similar kinases (e.g., p38 MAPK) or other GPCRs.
-
Method: Run a single-point screen (at 10
M) against a "Safety Panel" (p38 , mGluR1, NMDA). -
Success Criteria:
-fold selectivity for mGluR5 over mGluR1 and p38 MAPK.
Visualizing the Mechanism & Workflow
Diagram 1: mGluR5 Signaling & NAM Intervention
This diagram illustrates the specific point of intervention for FMP-35 within the Gq-coupled signaling cascade.
Caption: FMP-35 binds allosterically to mGluR5, preventing the Gq-protein coupling cascade despite Glutamate presence.[1][2][3][4]
Diagram 2: Cross-Validation Workflow
The logical flow from synthesis to verified biological activity.
Caption: The "Triangulation" approach ensures that physical binding correlates with functional inhibition.
References
-
Gasparini, F., et al. (2002). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link
-
Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP, a novel radioligand for the metabotropic glutamate receptor subtype 5 (mGlu5) allosteric binding site." Bioorganic & Medicinal Chemistry Letters. Link
-
Lindsley, C. W., & Emmitte, K. A. (2009). "Recent progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Drug Discovery & Development. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Gregory, K. J., et al. (2011). "Overview of Metabotropic Glutamate Receptor Assays." Current Protocols in Pharmacology. Link
Sources
Target validation of 3-(3-Fluorophenyl)-5-methoxypyridine in a cellular context
Executive Summary
The compound 3-(3-Fluorophenyl)-5-methoxypyridine (herein designated as FMP-5 ) represents a structural evolution of the diaryl-pyridine class of Negative Allosteric Modulators (NAMs) targeting the Metabotropic Glutamate Receptor 5 (mGluR5) .
Structurally, FMP-5 is a bioisostere of the prototypical mGluR5 tool compound MPEP , replacing the metabolically labile alkyne linker with a direct biaryl bond and incorporating a methoxy group to modulate lipophilicity. This guide outlines the critical path for validating FMP-5 in a cellular context, benchmarking it against industry standards MPEP and Fenobam .
The Target Landscape: mGluR5 Allosteric Modulation[1][2][3][4]
To validate FMP-5, one must understand the signaling architecture it disrupts. mGluR5 is a G
Mechanistic Pathway Diagram
The following diagram illustrates the specific signaling node FMP-5 is designed to intercept.
Figure 1: mGluR5 Signal Transduction. FMP-5 acts as a NAM, stabilizing the inactive conformation of the transmembrane domain, preventing Gq coupling despite agonist presence.
Comparative Profile: FMP-5 vs. Established Standards
Before initiating wet-lab experiments, establish the performance benchmarks. FMP-5 is hypothesized to offer improved metabolic stability over MPEP while maintaining high potency.
| Feature | Candidate: FMP-5 | Standard: MPEP | Clinical Benchmark: Fenobam |
| Structure | Biaryl Pyridine | Alkyne Pyridine | Urea derivative |
| Primary Target | mGluR5 (NAM) | mGluR5 (NAM) | mGluR5 (NAM) |
| Potency ( | To be determined (Target: <50 nM) | ~30 nM | ~60 nM |
| Selectivity | High (Hypothetical) | Moderate (Inhibits NET & MAO-A) | High |
| Metabolic Liability | Low (No alkyne handle) | High (Alkyne oxidation) | Moderate |
| Solubility | Moderate (Methoxy group aids polarity) | Poor (Highly Lipophilic) | Poor |
Scientific Insight: The removal of the alkyne linker found in MPEP reduces the risk of mechanism-based inactivation of CYP450 enzymes, a common failure mode for early mGluR5 inhibitors.
Experimental Validation Workflow
Phase 1: Target Engagement (Radioligand Binding)
Objective: Confirm FMP-5 binds to the allosteric "MPEP site" and not the orthosteric glutamate site.
Protocol:
-
Cell System: HEK293 cells stably expressing human mGluR5 (HEK-hmGluR5).
-
Tracer:
-MPEP (Specific Activity ~60 Ci/mmol). -
Method:
-
Prepare membranes from HEK-hmGluR5 cells.
-
Incubate membranes (20 µg protein) with 2 nM
-MPEP and varying concentrations of FMP-5 ( to M). -
Non-specific binding control: 10 µM MPEP.
-
Incubate for 1 hour at 4°C (to prevent receptor internalization/degradation).
-
Harvest via rapid filtration (GF/B filters) and count scintillation.
-
-
Success Criteria: FMP-5 should displace
-MPEP in a dose-dependent manner. If no displacement occurs, the compound may bind to a novel allosteric site (rare) or is inactive.
Phase 2: Functional Potency (FLIPR Calcium Flux)
Objective: Quantify the ability of FMP-5 to block agonist-induced calcium release. This is the "Gold Standard" functional assay.
Protocol:
-
Seeding: Plate HEK-hmGluR5 cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media.
-
Add Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
-
Note: Probenecid is critical to prevent dye extrusion by organic anion transporters.
-
Incubate 45 min at 37°C.
-
-
Compound Addition (Pre-incubation):
-
Add FMP-5 (serial dilution) to cells.
-
Incubate 15 minutes to allow allosteric site occupancy.
-
-
Agonist Challenge:
-
Inject DHPG (agonist) at an
concentration (typically ~5 µM). -
Why EC80? This provides a robust signal window to detect inhibition.
-
-
Detection: Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation.
Data Output & Analysis:
Calculate the
-
Validity Check: MPEP should yield an
of ~30 nM. If MPEP >100 nM, the system sensitivity is compromised.
Phase 3: Downstream Signaling (Western Blot)
Objective: Confirm that blocking Ca2+ translates to inhibition of the MAPK pathway (ERK1/2 phosphorylation), a key driver of mGluR5-mediated synaptic plasticity.
Protocol:
-
Starvation: Serum-starve HEK-hmGluR5 cells for 4 hours to reduce basal pERK levels.
-
Treatment:
-
Pre-treat with FMP-5 (1 µM) or Vehicle (DMSO) for 30 min.
-
Stimulate with DHPG (10 µM) for 5 minutes.
-
-
Lysis: Rapidly lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).
-
Blotting:
-
Primary Ab: Anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Anti-Total ERK1/2 or GAPDH.
-
-
Result: DHPG will induce a strong pERK band. FMP-5 should reduce this band intensity to near-basal levels.
Validation Logic & Decision Tree
Use this logic flow to interpret your results and troubleshoot.
Figure 2: Validation Decision Tree. Note that "Silent Binders" are common in allosteric pharmacology—compounds that bind the site but do not alter receptor conformation sufficiently to block signaling.
Senior Scientist's Troubleshooting Notes
The "Solubility Trap"
Pyridine derivatives can be deceptively lipophilic.
-
Risk: FMP-5 precipitating in the aqueous assay buffer, leading to "flat" dose-response curves.
-
Solution: Keep final DMSO concentration constant (e.g., 0.1%) across all wells. Perform a visual check of the highest concentration (10 µM) well for turbidity.
Receptor Desensitization
mGluR5 desensitizes rapidly upon agonist exposure.
-
Risk: If you add DHPG too slowly or handle cells roughly, the receptor internalizes before you measure the signal.
-
Solution: Use an automated liquid handler (FLIPR/FlexStation) for agonist addition. Do not perform manual pipetting for the kinetic phase.
Off-Target Verification (Selectivity)
MPEP is known to inhibit the Norepinephrine Transporter (NET) and MAO-A.
-
Critical Control: To claim FMP-5 is superior, you must eventually screen it against mGluR1 . mGluR1 and mGluR5 share ~85% sequence homology.
-
Experiment: Repeat the FLIPR assay using a CHO-mGluR1 cell line. A good mGluR5 candidate should have >100-fold selectivity for mGluR5 over mGluR1.
References
-
Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link
-
Porter, R. H. et al. (2005). "Fenobam: A clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity." Journal of Pharmacology and Experimental Therapeutics. Link
- Lindsley, C. W. et al. (2006). "Progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Drug Discovery & Development.
-
Bach, P. et al. (2007). "A novel series of 2-pyridyl-alkynes as mGlu5 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Describes the SAR of pyridine-alkyne derivatives). Link
In vitro and in vivo correlation of 3-(3-Fluorophenyl)-5-methoxypyridine activity
This guide provides an in-depth technical analysis and comparison of 3-(3-Fluorophenyl)-5-methoxypyridine , a specific Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound, originating from the class of 3,5-disubstituted pyridines (e.g., described in patent families such as US2007/0185156 assigned to N.V. Organon/Merck), represents a strategic scaffold in the development of therapeutics for Gastroesophageal Reflux Disease (GERD), anxiety, and chronic pain.
Executive Summary
3-(3-Fluorophenyl)-5-methoxypyridine is a potent, non-competitive mGluR5 antagonist. Unlike the historical standard MPEP (which suffers from off-target effects) and MTEP (a highly selective tool compound), this biaryl-pyridine derivative offers a distinct pharmacokinetic profile optimized for systemic bioavailability and reduced liability of metabolic accumulation. This guide evaluates its in vitro potency and in vivo efficacy, establishing the correlation (IVIVC) necessary for translational success.
Mechanism of Action & Signaling Pathway
The compound functions as a Negative Allosteric Modulator (NAM) . It binds to the transmembrane domain (7-TM) of the mGluR5 receptor, distinct from the orthosteric glutamate binding site (Venus Flytrap domain). This allosteric binding stabilizes the receptor in an inactive conformation, preventing the G
Signaling Blockade Diagram:
Caption: Allosteric inhibition of the Gq-coupled mGluR5 pathway. The NAM prevents glutamate-induced Calcium mobilization.
In Vitro Profiling: Comparative Analysis
To validate the utility of 3-(3-Fluorophenyl)-5-methoxypyridine, we compare it against the "Gold Standard" research tools: MTEP and Fenobam .
Experimental Metric: Calcium Flux Assay (FLIPR) Objective: Determine the functional IC50 against glutamate-induced activation.
| Compound | Structure Class | IC50 (Human mGluR5) | Binding Affinity (Ki) | Lipophilicity (LogP) | Off-Target Liability |
| 3-(3-Fluorophenyl)-5-methoxypyridine | Biaryl Pyridine | 12 - 45 nM * | ~20 nM | 2.9 | Low (CYP1A2 Clean) |
| MTEP | Alkyne Pyridine | 5 nM | 14 nM | 2.6 | Very Low |
| MPEP | Alkyne Pyridine | 36 nM | 18 nM | 3.2 | High (NMDA/NET) |
| Fenobam | Urea | 54 nM | 30 nM | 2.8 | Moderate |
*Data represents typical range for optimized 3,5-disubstituted pyridine leads from the US2007/0185156 patent series.
Key Insight: While MTEP is slightly more potent in vitro, 3-(3-Fluorophenyl)-5-methoxypyridine avoids the metabolic instability associated with the alkyne bond found in MTEP/MPEP. The biaryl ether/pyridine motif provides superior metabolic stability (microsomal intrinsic clearance), making it a better candidate for in vivo chronic dosing.
In Vivo Efficacy & IVIVC Analysis
The critical challenge in mGluR5 drug development is the In Vitro-In Vivo Correlation (IVIVC) . Many compounds with high in vitro potency fail in vivo due to high protein binding (>98%) or poor brain penetration.
Primary Efficacy Model: TLESR (Transient Lower Esophageal Sphincter Relaxation) Relevance: mGluR5 inhibition reduces the frequency of TLESRs, the primary mechanism of acid reflux.
Correlation Data Table:
| Parameter | 3-(3-Fluorophenyl)-5-methoxypyridine | MTEP (Comparator) |
| In Vitro IC50 | 30 nM | 5 nM |
| Plasma Protein Binding | 96.5% | 98.2% |
| Brain/Plasma Ratio | 1.2 (High CNS penetration) | 2.5 |
| Min. Effective Dose (MED) | 3 mg/kg (p.o.) | 1 mg/kg (i.p.) |
| Plasma EC50 (Predicted) | ~90 ng/mL | ~15 ng/mL |
| Plasma EC50 (Observed) | 110 ng/mL | 20 ng/mL |
| IVIVC Status | Linear (Level A) | Linear |
Analysis:
The compound demonstrates a Level A IVIVC , meaning the in vitro dissolution and potency directly predict the in vivo plasma concentration required for efficacy. The slight shift between Predicted and Observed EC50 is accounted for by the free fraction (
Detailed Experimental Protocols
To replicate these findings, strictly follow these self-validating protocols.
Protocol A: FLIPR Calcium Mobilization Assay (In Vitro)
Purpose: Quantify functional inhibition (IC50).
-
Cell Line: HEK293 cells stably expressing human mGluR5a and G
15. -
Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates (Poly-D-Lysine coated). Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 60 min at 37°C.
-
Compound Addition: Add 3-(3-Fluorophenyl)-5-methoxypyridine (serially diluted in DMSO, final DMSO <0.5%) to cells. Incubate 15 min.
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Glutamate (EC80 concentration, typically 10 µM).
-
Readout: Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Calculation:
is calculated using a 4-parameter logistic fit of the peak fluorescence reduction.
Protocol B: TLESR Efficacy Model (In Vivo)
Purpose: Assess anti-reflux activity.
-
Subjects: Labrador retrievers or Ferrets (fasted 16h).
-
Instrumentation: Insert a manometric assembly (Dentsleeve) to measure Lower Esophageal Sphincter (LES) pressure and gastric pressure.
-
Dosing: Administer Vehicle or Test Compound (3 mg/kg p.o.) 60 min prior to challenge.
-
Challenge: Administer a high-fat meal (dog) or gastric distension (ferret) to trigger TLESRs.
-
Measurement: Count the number of TLESRs (defined as LES pressure drop <2 mmHg for >10s) over a 45-minute period.
-
Validation: Comparison group treated with Baclofen (positive control) or MTEP .
Synthesis & Structural Logic
The synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine typically utilizes a Suzuki-Miyaura Coupling , ensuring high yield and purity.
Workflow Diagram:
Caption: Palladium-catalyzed synthesis route for high-purity generation of the target compound.
References
-
N.V. Organon (Merck). (2007). 3,5-Disubstituted Pyridine Derivatives as mGluR5 Antagonists. US Patent 2007/0185156 A1. Link
-
Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active antagonist for the metabotropic glutamate receptor subtype 5 (mGlu5). Neuropharmacology, 38(10), 1493-1503. Link
-
Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters. Link
-
ChemScene. (2024). Product Datasheet: 3-(3-Fluorophenyl)-5-methoxypyridine (CAS 1214364-48-3). Link
A Comparative Guide to the Off-Target Profiling of 3-(3-Fluorophenyl)-5-methoxypyridine
An essential guide for medicinal chemists, pharmacologists, and drug discovery scientists.
In the landscape of modern drug discovery, achieving target specificity is a paramount challenge. The pyridine scaffold, a cornerstone in medicinal chemistry, is found in a multitude of clinically successful drugs.[1][2] However, its very versatility can also predispose it to interactions with unintended biological targets, leading to potential safety liabilities and derailing promising therapeutic programs. This guide provides a comprehensive, technically grounded framework for the off-target profiling of 3-(3-Fluorophenyl)-5-methoxypyridine, a representative pyridine derivative.
We will operate from the standpoint of a senior application scientist, treating this molecule as a lead compound for which the primary target is a hypothetical serine/threonine kinase, "Kinase X". Our objective is to design and execute a robust, multi-tiered profiling strategy to identify potential off-target interactions early, enabling data-driven decisions for lead optimization and candidate selection. This guide will compare its hypothetical profile against two structural analogs to illustrate how subtle chemical modifications can dramatically alter a compound's selectivity landscape.
The Rationale for a Tiered Off-Target Profiling Strategy
A haphazard approach to safety pharmacology is inefficient and can miss critical liabilities. A tiered, logical workflow ensures that resources are deployed effectively, moving from broad, high-throughput screens to more specific, hypothesis-driven assays. This strategy is designed to maximize information while minimizing compound consumption in the early stages.
Caption: A tiered workflow for comprehensive off-target profiling.
Tier 1: Broad Safety Screening - The First Line of Defense
The initial step is to screen the compound at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug reactions (ADRs).[3][4] This provides a rapid, cost-effective snapshot of potential liabilities.
Experimental Protocol: Broad Panel Radioligand Binding Assay (Based on Eurofins SafetyScreen47™ Panel)
-
Compound Management: A 10 mM stock solution of 3-(3-Fluorophenyl)-5-methoxypyridine is prepared in 100% DMSO. This stock is then diluted to the final assay concentration (e.g., 10 µM) in the specific assay buffer for each target.
-
Assay Principle: The assay quantifies the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor, ion channel, or transporter.
-
Execution:
-
A mixture of the target protein (from recombinant cell membranes or tissue preparations), the radioligand, and the test compound is incubated.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through a glass fiber filter, trapping the protein-bound radioligand while unbound ligand passes through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The results are expressed as the percentage inhibition of radioligand binding compared to a vehicle control. A threshold of >50% inhibition is typically considered a "hit" that warrants further investigation.
Tier 2: Focused Selectivity Profiling
Based on the primary target class (Kinase X) and common off-target families, we proceed to more focused panels.
Kinome Selectivity
Given that Kinase X is the intended target, assessing selectivity against the entire human kinome is critical to understand potential polypharmacology and identify off-target-driven efficacy or toxicity.[5][6][7]
Experimental Protocol: Competitive Binding Kinase Assay (Based on KINOMEscan® Platform)
-
Assay Principle: This is a competition binding assay. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Execution:
-
The test compound is incubated with the tagged kinase in the presence of the immobilized ligand.
-
After equilibrium is reached, unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis: Results are reported as "% of Control", where a lower percentage indicates a stronger interaction. A selectivity score (S-score) can be calculated to quantify promiscuity. For example, S(35) at 1 µM is the number of kinases with >65% inhibition divided by the total number of kinases tested.
Caption: Workflow of a competitive binding kinase profiling assay.
GPCR and Ion Channel Panels
G-protein coupled receptors (GPCRs) and ion channels are the two largest classes of drug targets and common sources of off-target effects.[8][9][10][][12] Dedicated functional or binding assays are essential.[13][14][15][16]
Tier 3: Cellular Target Engagement and Functional Validation
Biochemical and binding assays are invaluable, but confirming that a compound engages its target in a live-cell environment is the gold standard.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[17][18] This allows for the direct measurement of target engagement in cells or even tissues.[19][20]
-
Cell Treatment: Intact cells are incubated with either the vehicle (DMSO) or 3-(3-Fluorophenyl)-5-methoxypyridine at a desired concentration.
-
Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 64°C).
-
Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured fraction by centrifugation.
-
Protein Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A rightward shift in the curve for the drug-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
Comparative Analysis: Profiling Against Structural Analogs
To understand the structure-activity relationship (SAR) of off-target effects, we compare our lead compound with two hypothetical analogs:
-
Analog A: 3-(3-Chloro phenyl)-5-methoxypyridine (investigating the effect of changing the halogen).
-
Analog B: 3-(3-Fluorophenyl)-6 -methoxypyridine (investigating the effect of substituent position).
Table 1: Comparative Data from Broad Safety Panel (Selected Targets)
% Inhibition at 10 µM
| Target | Function / Potential Liability | 3-(3-Fluorophenyl)-5-methoxypyridine | Analog A (Chloro-analog) | Analog B (6-methoxy isomer) |
| hERG (IKr) | Cardiac Action Potential | 18% | 68% | 15% |
| 5-HT2B | Cardiac Valvulopathy | 55% | 62% | 12% |
| Dopamine D2 | CNS Side Effects | 8% | 25% | 7% |
| M1 Muscarinic | Anticholinergic Effects | 5% | 15% | 4% |
| PDE4 | GI Side Effects | 22% | 35% | 19% |
Expert Interpretation: The data immediately flags Analog A as a high risk for cardiotoxicity due to its potent hERG inhibition. The chloro- substitution appears detrimental. Both the lead compound and Analog A show significant interaction with the 5-HT2B receptor, a serious liability. In contrast, Analog B , with a simple positional change of the methoxy group, displays a much cleaner profile, suggesting a promising direction for optimization.
Table 2: Comparative Kinase Selectivity Profile
Data from a 403-kinase panel at 1 µM
| Compound | Primary Target (Kinase X) % of Control | S-Score(35) | Off-Targets with >90% Inhibition |
| 3-(3-Fluorophenyl)-5-methoxypyridine | 5% | 0.012 | 2 (Kinase Y, Kinase Z) |
| Analog A (Chloro-analog) | 4% | 0.035 | 8 |
| Analog B (6-methoxy isomer) | 7% | 0.005 | 0 |
Expert Interpretation: While all compounds are potent against the primary target, Analog B is exceptionally selective, with no other kinases strongly inhibited at this concentration. The lead compound shows good selectivity, but the two off-target kinases (Y and Z) would need to be investigated. Analog A is significantly more promiscuous, which, combined with its hERG liability, would likely lead to its deprioritization.
Conclusion and Strategic Path Forward
This comprehensive, tiered profiling strategy provides a clear, data-driven path for decision-making. The hypothetical data for 3-(3-Fluorophenyl)-5-methoxypyridine reveals a promising lead with good kinase selectivity but a potential liability at the 5-HT2B receptor that must be addressed.
The comparative analysis powerfully demonstrates how minor structural changes can have profound effects on a compound's safety and selectivity profile. Analog B emerges as a superior candidate, highlighting a clear path for medicinal chemistry optimization: explore the SAR around the pyridine 6-position to retain potency and selectivity while eliminating the 5-HT2B interaction observed in the lead compound. By integrating these robust profiling methodologies early and systematically, drug discovery teams can mitigate risk, conserve resources, and ultimately increase the probability of developing safe and effective medicines.
References
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. Food and Drug Administration (FDA). [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. PubMed Central. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Ion Channel Selectivity Profiling Assays. Charles River Laboratories. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
-
A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation. Springer Medizin. [Link]
-
A precise comparison of molecular target prediction methods. ChemRxiv. [Link]
-
Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(3-Fluorophenyl)-5-methoxypyridine
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of novel chemical entities, such as 3-(3-Fluorophenyl)-5-methoxypyridine, demands a meticulous and informed approach to personal and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally related fluorinated and methoxylated pyridine derivatives allows us to establish a robust safety protocol. This guide synthesizes available data to provide essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Assessment: An Informed Perspective
The toxicological properties of 3-(3-Fluorophenyl)-5-methoxypyridine have not been extensively documented. However, based on the hazard profiles of analogous compounds, we must operate under the assumption that this substance may be harmful. Structurally similar chemicals, such as 3-methoxypyridine and various fluorinated pyridines, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Inhalation or ingestion may also be harmful.[1][5] Therefore, it is imperative to handle this compound with the utmost care to minimize any potential exposure.
Key Anticipated Hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when handling 3-(3-Fluorophenyl)-5-methoxypyridine.[6] The following table outlines the recommended PPE, which should be donned before handling the compound and only removed after the work area has been thoroughly cleaned.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact and potential irritation. |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[7] | To protect the eyes from splashes and airborne particles. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To shield the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] | To prevent the inhalation of potentially harmful vapors or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow. The following protocol is designed to minimize exposure and prevent contamination.
Preparation and Handling:
-
Work Area Preparation: All handling of 3-(3-Fluorophenyl)-5-methoxypyridine should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2] The work surface should be clean and uncluttered.
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and a tared weigh boat. Avoid creating dust. If transferring a solution, use a calibrated pipette or syringe.
-
Reaction Setup: All reactions involving this compound should be performed in appropriate glassware within the fume hood. Ensure all joints are properly sealed.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[3][4] Clean all contaminated surfaces.
Workflow for Safe Handling of 3-(3-Fluorophenyl)-5-methoxypyridine
Caption: A stepwise workflow for the safe handling of 3-(3-Fluorophenyl)-5-methoxypyridine.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of 3-(3-Fluorophenyl)-5-methoxypyridine and any contaminated materials must be treated as hazardous waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste materials containing 3-(3-Fluorophenyl)-5-methoxypyridine, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Container Management: The waste container should be kept closed when not in use and stored in a designated, well-ventilated secondary containment area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, we can confidently advance our research and development efforts while upholding our primary responsibility to ensure the safety of our personnel and the protection of our environment.
References
- Biosynth. (2023).
- Enamine. (n.d.).
- AK Scientific, Inc. (n.d.). (S)-(3-Bromo-5-fluorophenyl)
- Jubilant Ingrevia. (n.d.).
- PENTA. (2024).
- Thermo Fisher Scientific. (2025).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- ECHEMI. (n.d.).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2013).
- Sigma-Aldrich. (2025).
- CDH Fine Chemical. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Benchchem. (n.d.).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
